Cathepsin C-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H14ClF3N4S |
|---|---|
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
5-chloro-2-N-(3-thiophen-3-ylphenyl)-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H14ClF3N4S/c22-18-11-26-20(28-16-5-1-3-13(9-16)14-7-8-30-12-14)29-19(18)27-17-6-2-4-15(10-17)21(23,24)25/h1-12H,(H2,26,27,28,29) |
Clé InChI |
OSDVAFDKKPSJHP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Brensocatib (AZD7986): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brensocatib (B605779) (formerly known as AZD7986) is a first-in-class, oral, reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C. Developed by Insmed Incorporated, it represents a novel therapeutic approach for the treatment of neutrophil-driven inflammatory diseases. Its primary indication is for non-cystic fibrosis bronchiectasis (NCFBE), a chronic lung disease characterized by permanent airway dilation, recurrent infections, and inflammation. Brensocatib has undergone extensive preclinical and clinical evaluation, including the Phase 2 WILLOW and Phase 3 ASPEN trials, which have demonstrated its potential to reduce the frequency of pulmonary exacerbations and slow lung function decline in patients with NCFBE.[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data for brensocatib.
Mechanism of Action
Brensocatib's therapeutic effect stems from its potent and selective inhibition of DPP-1, a lysosomal cysteine protease. DPP-1 plays a crucial role in the maturation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). These NSPs are synthesized as inactive zymogens (pro-NSPs) in neutrophil precursors within the bone marrow. DPP-1 activates these pro-NSPs by cleaving an N-terminal dipeptide.
In chronic inflammatory conditions like NCFBE, an overabundance of activated neutrophils in the airways leads to excessive release of active NSPs. This protease-antiprotease imbalance contributes to tissue damage, inflammation, and the cycle of recurrent infections. By inhibiting DPP-1 in the bone marrow, brensocatib prevents the activation of NSPs, thereby reducing the levels of active NE, PR3, and CatG in circulating neutrophils. This targeted approach mitigates the downstream inflammatory cascade and tissue destruction associated with excessive NSP activity.[2][6][7]
Discovery and Synthesis
The discovery of brensocatib was the result of a medicinal chemistry effort to identify a potent and selective DPP-1 inhibitor with favorable pharmacokinetic properties. The synthesis of brensocatib involves a multi-step process, with a key step being the construction of the amidoacetonitrile moiety. A potential manufacturing route has been described in the literature.[6]
The synthesis commences with the preparation of key intermediates. One of the final steps involves the coupling of (S)-1,4-oxazepane-2-carboxamide with (S)-2-amino-3-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)phenyl)propanenitrile. The synthesis has been scaled up to the multi-gram level, demonstrating its feasibility for clinical and commercial production.
Experimental Protocols
This section outlines the key experimental methodologies used in the characterization of brensocatib.
DPP-1 Inhibition Assay (U937 Cell-Based)
This assay assesses the cellular potency of brensocatib in inhibiting DPP-1 activity in a human monocytic cell line that expresses DPP-1.
-
Cell Line: U937 human monocytic cells.
-
Procedure:
-
U937 cells are plated in 384-well plates.
-
Cells are incubated with varying concentrations of brensocatib for a specified period (e.g., 60 minutes at 37°C).
-
A fluorogenic DPP-1 substrate (e.g., Gly-Phe-AFC) is added to the wells.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]
-
Neutrophil Elastase (NE) Activity Assay in Sputum
This assay quantifies the activity of NE, a downstream target of DPP-1, in patient sputum samples to assess the pharmacodynamic effect of brensocatib.
-
Sample Processing:
-
Sputum samples are collected from patients.
-
The sputum is treated with a reducing agent (e.g., dithiothreitol (B142953) - DTT) to break down disulfide bonds and homogenize the sample.
-
The processed sputum is centrifuged, and the supernatant is collected for analysis.[9]
-
-
Assay Procedure:
Quantitative Data
The following tables summarize the key quantitative data for brensocatib from preclinical and clinical studies.
Table 1: In Vitro Potency of Brensocatib (AZD7986)
| Assay | Species | IC50 (nM) | pIC50 |
| DPP-1 Enzymatic Assay | Human | - | 6.85 |
| Mouse | - | 7.6 | |
| Rat | - | 7.7 | |
| Dog | - | 7.8 | |
| Rabbit | - | 7.8 | |
| U937 Cell-Based DPP-1 Assay | Human | ~100 | ~7 |
| NE Activation in CD34+ cells | Human | 61.7 | ~7.2 |
| PR3 Activation in CD34+ cells | Human | 208.9 | ~6.7 |
| CatG Activation in CD34+ cells | Human | 114.8 | ~6.9 |
Data sourced from MedChemExpress and other publications.[2]
Table 2: Clinical Efficacy of Brensocatib in Non-Cystic Fibrosis Bronchiectasis (WILLOW and ASPEN Trials)
| Endpoint | Trial | Brensocatib 10 mg | Brensocatib 25 mg | Placebo |
| Annualized Rate of Pulmonary Exacerbations | ASPEN | 1.02 | 1.04 | 1.29 |
| Rate Ratio vs. Placebo | ASPEN | 0.79 (p=0.004) | 0.81 (p=0.005) | - |
| Time to First Exacerbation (Hazard Ratio) | WILLOW | 0.58 (p=0.029) | 0.62 (p=0.046) | - |
| Reduction in Sputum NE Activity vs. Placebo | WILLOW | 86% | 91% | - |
| Change in FEV1 at Week 52 (mL) | ASPEN | -50 | -24 | -62 |
| Difference vs. Placebo (mL) | ASPEN | 11 (p=0.38) | 38 (p=0.04) | - |
Data compiled from publications of the WILLOW and ASPEN clinical trials.[1][2][5]
Conclusion
Brensocatib is a promising, first-in-class DPP-1 inhibitor with a well-defined mechanism of action that addresses the underlying neutrophilic inflammation in non-cystic fibrosis bronchiectasis. Its discovery and synthesis have been well-documented, and extensive clinical trials have provided robust evidence of its efficacy and safety. The quantitative data from in vitro and in vivo studies demonstrate its potent inhibition of DPP-1 and the subsequent reduction in neutrophil serine protease activity. For researchers and drug development professionals, brensocatib serves as a significant example of a successful targeted therapy for a chronic inflammatory disease with high unmet medical need. Further research may explore its potential in other neutrophil-mediated conditions.
References
- 1. dzl.de [dzl.de]
- 2. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Phase 3 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Increased Neutrophil Elastase in Affected Lobes of Bronchiectasis and Correlation of Its Levels between Sputum and Bronchial Lavage Fluid [e-trd.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Role of Cathepsin C Inhibition in Serine Protease Activation: A Technical Guide to Cathepsin C-IN-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of a cascade of serine proteases within various immune cells. This function positions it as a critical upstream regulator in numerous inflammatory and immune responses. Consequently, the inhibition of Cathepsin C has emerged as a promising therapeutic strategy for a range of diseases characterized by excessive serine protease activity. This technical guide provides an in-depth overview of the role of Cathepsin C in serine protease activation, with a specific focus on the inhibitory compound Cathepsin C-IN-4. It details the mechanism of action, presents quantitative data, outlines experimental protocols, and provides visualizations of the key pathways and workflows.
Introduction to Cathepsin C and its Role in Serine Protease Activation
Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a unique cysteine protease that functions as a central coordinator for the activation of several granule-associated serine proteases.[1][2] These proteases are synthesized as inactive zymogens (pro-proteases) and require proteolytic cleavage to become active.[3] Cathepsin C catalyzes the removal of an N-terminal dipeptide from these zymogens, a crucial step for their conformational change into active enzymes.[3][4]
The primary targets of Cathepsin C-mediated activation are serine proteases found in the granules of various immune cells, including:
-
Neutrophil Serine Proteases (NSPs): Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3).[5][6] These proteases are implicated in the pathogenesis of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[7][8]
-
Granzymes: Granzymes A and B in cytotoxic T lymphocytes and natural killer (NK) cells, which are essential for inducing apoptosis in target cells.[9][10]
-
Mast Cell Proteases: Chymase and Tryptase in mast cells, which are key mediators of allergic and inflammatory reactions.[5]
Given its central role in activating these pro-inflammatory and cytotoxic proteases, inhibiting Cathepsin C activity presents a compelling therapeutic approach to downregulate the subsequent pathological processes.
This compound: A Potent Inhibitor
This compound is a potent inhibitor of Cathepsin C.[11][12] Its inhibitory activity has been quantified through both enzymatic and cell-based assays, demonstrating its efficacy in blocking Cathepsin C function.
Quantitative Data
The inhibitory potency of this compound is summarized in the table below:
| Target | Assay Type | IC50 Value | Reference |
| Cathepsin C | Enzymatic Assay | 65.6 nM | [11] |
| THP-1 cells | Cell-based Assay | 203.4 nM | [11] |
| U937 cells | Cell-based Assay | 177.6 nM | [11] |
Signaling Pathway and Experimental Workflows
Cathepsin C-Mediated Serine Protease Activation Pathway
The following diagram illustrates the central role of Cathepsin C in the activation of various serine proteases in different immune cells.
Experimental Workflow for Evaluating Cathepsin C Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of Cathepsin C inhibitors like this compound.
Experimental Protocols
In Vitro Cathepsin C Enzymatic Assay
This protocol is adapted from standard enzymatic assays for Cathepsin C.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against purified Cathepsin C.
Materials:
-
Recombinant human Cathepsin C
-
Assay Buffer: 50 mM MES, pH 6.0, 2.5 mM DTT, 2.5 mM EDTA
-
Substrate: Gly-Phe-p-nitroanilide (G-2877, Sigma-Aldrich) or a fluorogenic substrate like (H-Gly-Phe)2-R110
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 50 µL of the test compound dilutions or vehicle control (DMSO in Assay Buffer) to the wells of the microplate.
-
Add 25 µL of the Cathepsin C enzyme solution (pre-diluted in Assay Buffer to achieve a linear reaction rate) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution (pre-warmed to 37°C).
-
Immediately measure the absorbance at 405 nm or fluorescence (Excitation/Emission wavelengths dependent on the fluorogenic substrate) kinetically for 30 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Cathepsin C Activity Assay (THP-1 or U937 cells)
This protocol provides a general framework for assessing the activity of Cathepsin C inhibitors in a cellular context.
Objective: To determine the potency of a test compound in inhibiting intracellular Cathepsin C activity.
Materials:
-
THP-1 or U937 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell-permeable Cathepsin C substrate (e.g., a fluorogenic substrate)
-
Test compound (this compound) dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer)
-
96-well cell culture plate
-
Fluorometer
Procedure:
-
Seed THP-1 or U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Add the cell-permeable Cathepsin C substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition relative to the vehicle-treated cells.
-
Determine the IC50 value.
In Vivo Evaluation of Cathepsin C Inhibitors in a Rodent Model
This protocol outlines a general approach for assessing the in vivo efficacy of a Cathepsin C inhibitor.
Objective: To evaluate the effect of a test compound on serine protease activity and inflammatory markers in an animal model.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Inflammation-inducing agent (e.g., lipopolysaccharide - LPS)
-
Test compound (this compound) formulated for oral or parenteral administration
-
Anesthesia
-
Blood collection supplies
-
Tissues for analysis (e.g., bone marrow, spleen, lung)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Kits for measuring neutrophil elastase activity
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups: vehicle control, test compound-treated, and positive control (if applicable).
-
Administer the test compound or vehicle at the desired dose and frequency for a specified period (e.g., daily for 14 days) to allow for the turnover of neutrophils and their precursors in the bone marrow.
-
On the final day of treatment, induce inflammation by administering an agent like LPS.
-
At a specified time point after the induction of inflammation, collect blood samples and harvest relevant tissues.
-
Process blood to obtain plasma or serum for cytokine analysis using ELISA.
-
Isolate neutrophils from blood or bone marrow to measure the activity of downstream serine proteases like neutrophil elastase.
-
Homogenize tissue samples for further biochemical or histological analysis.
-
Analyze the data to assess the in vivo efficacy of the Cathepsin C inhibitor in reducing serine protease activity and inflammatory responses.
Conclusion
Cathepsin C is a key upstream activator of a multitude of serine proteases that are fundamental to the inflammatory and immune responses. Its inhibition offers a targeted approach to mitigating the pathological consequences of excessive serine protease activity. This compound has been identified as a potent inhibitor of this enzyme, demonstrating efficacy in both enzymatic and cell-based assays. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and development of Cathepsin C inhibitors as a promising new class of therapeutic agents for a wide range of inflammatory and autoimmune diseases.
References
- 1. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bmrservice.com [bmrservice.com]
- 5. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Cathepsin C (Cat C) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Biological Activity of Cathepsin C-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of Cathepsin C-IN-4, a potent inhibitor of Cathepsin C (CTSC). Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of various pro-inflammatory serine proteases. Its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This document details the known quantitative data for this compound, provides representative experimental protocols for the evaluation of Cathepsin C inhibitors, and visualizes the key signaling pathways and experimental workflows.
Introduction to Cathepsin C
Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a ubiquitously expressed lysosomal cysteine protease belonging to the papain superfamily. It functions as an aminopeptidase, sequentially removing dipeptides from the N-terminus of its substrates. A key physiological role of Cathepsin C is the activation of zymogens of several serine proteases found in immune cells, including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3) in neutrophils, chymase and tryptase in mast cells, and granzymes A and B in cytotoxic T lymphocytes and natural killer cells.[1][2] By activating these proteases, Cathepsin C is a central mediator of inflammatory cascades. Dysregulation of Cathepsin C activity has been implicated in the pathophysiology of numerous diseases, including chronic obstructive pulmonary disease (COPD), bronchiectasis, cystic fibrosis, and various autoimmune disorders, making it an attractive therapeutic target.[1][2]
This compound: A Potent Inhibitor
This compound, also identified as compound SF27, is a potent inhibitor of Cathepsin C.[3][4][5][6] While the primary literature detailing the discovery and full characterization of this compound is not publicly available, data from suppliers indicates its significant in vitro activity.
Quantitative Data
The inhibitory potency of this compound has been determined against the purified enzyme and in cell-based assays. The available data is summarized in the table below.
| Target | Assay Type | Parameter | Value (nM) |
| Human Cathepsin C | Enzymatic Assay | IC50 | 65.6[3][4] |
| THP-1 cells | Cellular Assay | IC50 | 203.4[3][4] |
| U937 cells | Cellular Assay | IC50 | 177.6[3][4] |
Table 1: In Vitro Inhibitory Activity of this compound.
Experimental Protocols
The following are detailed, representative methodologies for key experiments cited in the evaluation of Cathepsin C inhibitors. While the specific protocols for this compound are not published, these methods are standard in the field for characterizing the activity of such compounds.
Cathepsin C Enzymatic Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a compound against purified human Cathepsin C.
Materials:
-
Recombinant Human Cathepsin C
-
Assay Buffer: 50 mM MES, 2.5 mM DTT, 1 mM EDTA, pH 6.0
-
Substrate: (H-Gly-Phe)2-AMC (7-amino-4-methylcoumarin)
-
Test Compound (e.g., this compound)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in Assay Buffer.
-
Add 5 µL of the diluted test compound or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of a pre-diluted solution of Recombinant Human Cathepsin C in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the (H-Gly-Phe)2-AMC substrate solution (final concentration is typically at or below the Km).
-
Immediately begin kinetic reading of the fluorescence intensity at 37°C for 30 minutes using a plate reader.
-
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Cathepsin C Activity Assay in THP-1 or U937 Cells
This protocol outlines a method to measure the inhibitory effect of a compound on intracellular Cathepsin C activity in a human monocytic cell line (THP-1 or U937).
Materials:
-
THP-1 or U937 cells
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound (e.g., this compound)
-
Cell-permeable Cathepsin C substrate (e.g., a cell-permeable version of a fluorogenic dipeptide substrate)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well white microplate
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed THP-1 or U937 cells in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (medium with DMSO) for a predetermined time (e.g., 24 hours) to allow for cellular uptake and target engagement.
-
Wash the cells with PBS to remove the compound from the medium.
-
Lyse the cells by adding Lysis Buffer and incubating on ice.
-
Transfer the cell lysates to a new 96-well plate.
-
Add the cell-permeable fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time, protected from light.
-
Measure the fluorescence or luminescence signal using a plate reader.
-
Calculate the percent inhibition of intracellular Cathepsin C activity for each compound concentration relative to the vehicle-treated cells.
-
Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of Cathepsin C in inflammatory pathways and a typical workflow for evaluating its inhibitors.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Discovery of novel cyanamide-based inhibitors of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of potent and selective Cathepsin C inhibitors free of aortic binding liability by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and In Vivo Anti-inflammatory Activity Evaluation of a Novel Non-peptidyl Non-covalent Cathepsin C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Cathepsin C-IN-4 in Inflammatory Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2][3][4] These NSPs are key mediators of tissue damage and inflammation in a variety of chronic inflammatory diseases.[5][6][7] Consequently, inhibition of CTSC presents a promising therapeutic strategy for a range of disorders characterized by excessive neutrophil activity, such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and certain autoimmune conditions.[1][5][6] This document provides a comprehensive technical guide to the target validation of a novel, potent, and selective Cathepsin C inhibitor, referred to herein as Cathepsin C-IN-4. The guide outlines the core methodologies, data interpretation, and signaling context crucial for its preclinical evaluation.
Cathepsin C Signaling Pathway in Inflammation
Cathepsin C is a crucial upstream activator of a cascade of serine proteases involved in the inflammatory response.[1][8] Its primary function is the removal of an N-terminal dipeptide from the zymogen forms of NSPs within the bone marrow during neutrophil maturation.[2][4][5] This activation is a prerequisite for the proper storage of active NSPs in the azurophilic granules of mature neutrophils.[3][5] Upon recruitment to a site of inflammation, activated neutrophils release these potent proteases, leading to tissue degradation, propagation of the inflammatory signal, and mucus hypersecretion.[5][6] By inhibiting Cathepsin C, the maturation of these key inflammatory enzymes is prevented, thereby reducing the proteolytic burden at inflammatory sites.[2][9]
Experimental Workflow for Target Validation
The validation of this compound involves a multi-tiered approach, beginning with in vitro enzymatic and cell-based assays to confirm potency and selectivity, followed by in vivo models of inflammation to establish efficacy and target engagement.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the initial validation phases of this compound, based on data from structurally related compounds and the known biology of Cathepsin C.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. Cathepsin C |
| Cathepsin C | 0.8 | - |
| Cathepsin B | >10,000 | >12,500 |
| Cathepsin K | >10,000 | >12,500 |
| Cathepsin L | >10,000 | >12,500 |
| Cathepsin S | >8,000 | >10,000 |
Table 2: Cellular Activity of this compound in a Neutrophil Precursor Cell Line (HL-60)
| Assay Endpoint | IC50 (nM) |
| Neutrophil Elastase Activity | 15 |
| Proteinase 3 Activity | 18 |
Table 3: In Vivo Target Engagement in a Rodent Model (8-day oral dosing)
| Dose of this compound | % Inhibition of Neutrophil Elastase Activity in Circulating Neutrophils |
| 1 mg/kg | 55% |
| 3 mg/kg | 85% |
| 10 mg/kg | 98% |
Table 4: Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Lung Inflammation Model in Rats
| Treatment Group | Neutrophil Count in BALF (x104) | Neutrophil Elastase Activity in BALF (mU/mL) | TNF-α in BALF (pg/mL) |
| Vehicle Control | 150 ± 12 | 85 ± 7 | 450 ± 35 |
| This compound (3 mg/kg) | 75 ± 8 | 20 ± 4 | 220 ± 20 |
| This compound (10 mg/kg) | 40 ± 5 | 5 ± 2 | 110 ± 15 |
BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.
Detailed Experimental Protocols
Recombinant Human Cathepsin C Activity Assay
Objective: To determine the in vitro potency (IC50) of this compound against purified human Cathepsin C.
Materials:
-
Recombinant human Cathepsin C
-
Assay Buffer: 50 mM MES, 5 mM DTT, 0.01% Triton X-100, pH 6.0
-
Substrate: (H-Ser-Tyr)₂-AMC (7-amino-4-methylcoumarin)
-
This compound, serially diluted in DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of recombinant human Cathepsin C (final concentration 1 nM) in assay buffer to all wells.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of substrate (final concentration 50 µM) in assay buffer.
-
Immediately measure the fluorescence intensity every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Neutrophil Elastase Activity Assay in Differentiated HL-60 Cells
Objective: To assess the cellular potency of this compound by measuring the activity of downstream neutrophil elastase in a human neutrophil precursor cell line.
Materials:
-
HL-60 cells (human promyelocytic leukemia cell line)
-
RPMI-1640 medium with 10% FBS and 1.3% DMSO (for differentiation)
-
This compound, serially diluted
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.5
-
Neutrophil Elastase Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (p-nitroanilide)
-
48-well cell culture plates
-
Spectrophotometer (405 nm)
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium containing 1.3% DMSO for 5-7 days to induce differentiation into neutrophil-like cells.
-
Plate the differentiated cells in a 48-well plate and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells, wash with PBS, and lyse in Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Add 50 µL of cell lysate to a 96-well plate.
-
Initiate the reaction by adding 50 µL of Neutrophil Elastase Substrate (final concentration 1 mM).
-
Measure the absorbance at 405 nm every 2 minutes for 60 minutes.
-
Calculate the reaction rate and determine the IC50 value as described for the biochemical assay.
LPS-Induced Lung Inflammation Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in a relevant model of acute inflammatory lung injury.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for oral administration
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar Lavage (BAL) equipment
Procedure:
-
Acclimatize animals for at least 3 days prior to the experiment.
-
Dose rats orally with vehicle or this compound once daily for 3 consecutive days.
-
On day 3, one hour after the final dose, anesthetize the rats and intratracheally instill LPS (5 mg/kg) in sterile saline. Control animals receive saline only.
-
24 hours after LPS instillation, euthanize the animals.
-
Perform a bronchoalveolar lavage by instilling and retrieving sterile saline from the lungs.
-
Centrifuge the BAL fluid to separate cells from the supernatant.
-
Perform a total and differential cell count on the cellular fraction to quantify neutrophil influx.
-
Use the BAL fluid supernatant to measure neutrophil elastase activity and cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Compare the readouts from the this compound treated groups to the vehicle-treated LPS group to determine efficacy.
Conclusion
The target validation strategy for this compound is designed to provide a robust preclinical data package. By demonstrating potent and selective inhibition of Cathepsin C, a clear mechanism of action through the reduction of active neutrophil serine proteases, and efficacy in a disease-relevant animal model, the therapeutic potential of this compound for treating inflammatory diseases can be firmly established. The experimental protocols and expected outcomes detailed in this guide provide a clear roadmap for the successful advancement of this promising therapeutic candidate.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of cathepsin C: a key therapeutic target in chronic inflammatory and auto-immune diseases | LE STUDIUM [lestudium-ias.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. oaepublish.com [oaepublish.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cathepsin C role in inflammatory gastroenterological, renal, rheumatic, and pulmonary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of Inflammation: A Technical Guide to Cathepsin C and Its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a ubiquitously expressed lysosomal cysteine protease that functions as a master regulator of inflammatory and immune responses.[1][2][3] Its primary and most critical role is the activation of a cascade of pro-inflammatory serine proteases within various immune cells.[1][3] This central function has positioned Cathepsin C as a significant therapeutic target for a multitude of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[1][2][3] The development and application of specific inhibitors have become indispensable tools for dissecting the nuanced roles of Cathepsin C in both health and disease, offering insights into its pathological mechanisms and paving the way for novel therapeutic strategies. This guide provides an in-depth overview of Cathepsin C's function, summarizes the properties of its specific inhibitors, and details key experimental protocols for its study.
The Critical Role of Cathepsin C in Immune Cell Activation
Cathepsin C is synthesized as an inactive zymogen, pro-Cathepsin C, which undergoes a series of proteolytic cleavages to form the mature, active enzyme.[2][4] The active form is a tetramer that plays an essential housekeeping role by removing dipeptides from the N-terminus of proteins.[2]
However, its most profound physiological function lies in the activation of granule-associated serine proteases in immune cells.[2][3][5] These proteases are synthesized as inactive zymogens (pro-proteases) and require the removal of an N-terminal dipeptide for activation, a reaction catalyzed exclusively by Cathepsin C.[5] Once activated, these serine proteases are capable of degrading components of the extracellular matrix, which can lead to tissue damage and chronic inflammation if not properly regulated.[2]
Key serine proteases activated by Cathepsin C include:
-
In Neutrophils: Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3).[1]
-
In Cytotoxic T Cells and Natural Killer (NK) Cells: Granzymes A and B.[1][5]
Dysregulation of Cathepsin C activity is linked to several human diseases. Loss-of-function mutations in the CTSC gene cause Papillon-Lefèvre syndrome and Haim-Munk syndrome, which are characterized by severe periodontitis and skin lesions.[1][3] Conversely, elevated Cathepsin C activity is implicated in numerous inflammatory conditions, making it a compelling target for therapeutic intervention.[1][2][4]
Cathepsin C-Mediated Serine Protease Activation Pathway
The following diagram illustrates the central role of Cathepsin C in the activation of neutrophil serine proteases (NSPs), which are key mediators of inflammation and tissue damage.
Specific Inhibitors of Cathepsin C
The development of potent and specific Cathepsin C inhibitors has been crucial for both basic research and clinical applications. These inhibitors allow for the targeted suppression of serine protease activation, thereby reducing downstream inflammatory effects.
| Inhibitor Name | Mechanism of Action | Potency (IC50/Ki) | Development Status | Key References |
| Brensocatib (INS1007) | Reversible, covalent | IC50: ~1.7 nM (human CatC) | Phase 3 trials for non-CF bronchiectasis | [3] |
| AZD7986 | Reversible, covalent | IC50: ~13 nM (human CatC) | Investigated for COPD and bronchiectasis | [6] (implied) |
| GSK2793660 | Irreversible, covalent | Ki: <1 nM | Preclinical/early clinical development | [6] (implied) |
| Peptide Nitriles (e.g., Gly-Phe-CN) | Reversible, covalent | Variable (nM to µM range) | Research tools | [6] |
Note: IC50 and Ki values can vary depending on assay conditions. The data presented is for comparative purposes.
Experimental Protocols for Studying Cathepsin C
In Vitro Cathepsin C Activity Assay Using a Fluorogenic Substrate
This protocol describes a fundamental method to measure the enzymatic activity of purified Cathepsin C and to determine the potency (e.g., IC50) of its inhibitors.
Principle: The assay measures the cleavage of a synthetic substrate, (H-Gly-Arg)2-AMC, by Cathepsin C. Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, and its fluorescence can be quantified.
Materials:
-
Purified, active human Cathepsin C
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: (H-Gly-Arg)2-AMC
-
Cathepsin C inhibitor (e.g., Brensocatib)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution series in Assay Buffer.
-
Prepare a working solution of Cathepsin C in Assay Buffer.
-
Prepare a working solution of the substrate in Assay Buffer.
-
-
Assay Procedure:
-
To each well of the microplate, add 25 µL of either inhibitor dilution or vehicle control (Assay Buffer with DMSO).
-
Add 50 µL of the Cathepsin C working solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for Downstream Target Engagement
This protocol assesses the ability of a Cathepsin C inhibitor to block the activation of a downstream target, such as neutrophil elastase, in a cellular context. It uses a cell line (e.g., U937 or HL-60) differentiated into a neutrophil-like phenotype.
Principle: Differentiated cells are treated with a Cathepsin C inhibitor during their maturation. This prevents the activation of pro-neutrophil elastase. After cell lysis, the activity of mature neutrophil elastase is measured using a specific fluorogenic substrate. A reduction in elastase activity indicates successful target engagement by the Cathepsin C inhibitor.[6]
Materials:
-
U937 or HL-60 cells
-
Cell culture medium (e.g., RPMI-1640 with FBS)
-
Differentiation agent (e.g., DMSO or retinoic acid)
-
Cathepsin C inhibitor
-
Cell lysis buffer
-
Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well microplates (one for culture, one for assay)
-
Fluorescence plate reader
Methodology:
-
Cell Culture and Differentiation:
-
Culture U937 or HL-60 cells according to standard protocols.
-
Induce differentiation into a neutrophil-like phenotype by adding the differentiation agent.
-
Simultaneously, treat the cells with various concentrations of the Cathepsin C inhibitor or vehicle control.
-
Allow cells to differentiate and mature for 4-6 days. The sustained presence of the inhibitor is crucial to prevent the processing of newly synthesized pro-enzymes.[6]
-
-
Cell Lysis:
-
Harvest the differentiated cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in lysis buffer and incubate on ice to release intracellular contents, including active neutrophil elastase.
-
-
Elastase Activity Assay:
-
Add the cell lysate to a 96-well black microplate.
-
Initiate the reaction by adding the neutrophil elastase-specific fluorogenic substrate.
-
Measure the fluorescence kinetically as described in the in vitro protocol.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Normalize the rates to the vehicle control to determine the percent inhibition of neutrophil elastase activity.
-
Plot the percent inhibition against the inhibitor concentration to determine the cellular EC50 value.
-
Conclusion
Cathepsin C stands as a pivotal enzyme in the orchestration of the immune and inflammatory response. Its role as the primary activator of numerous serine proteases makes it a highly attractive target for therapeutic intervention in a wide range of diseases. The use of specific inhibitors, in conjunction with robust in vitro and cell-based assays, provides a powerful framework for researchers and drug developers to probe the complex biology of Cathepsin C and to advance the development of novel anti-inflammatory therapies. The protocols and data presented in this guide offer a solid foundation for initiating and advancing research in this critical area.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C - Wikipedia [en.wikipedia.org]
- 3. oaepublish.com [oaepublish.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cathepsins and their involvement in immune responses [smw.ch]
- 6. Inhibition of the activation of multiple serine proteases with a cathepsin C inhibitor requires sustained exposure to prevent pro-enzyme processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cathepsin C-IN-4 in Neutrophil Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cathepsin C-IN-4, a potent inhibitor of Cathepsin C, in the study of neutrophil biology. The following sections detail the mechanism of action, provide key quantitative data, and offer detailed protocols for relevant in vitro experiments.
Introduction
Cathepsin C (also known as Dipeptidyl Peptidase I) is a lysosomal cysteine protease that plays a crucial role in the activation of several serine proteases within neutrophils.[1][2] These neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3), are critical for the host defense functions of neutrophils but are also implicated in the pathogenesis of various inflammatory diseases when dysregulated.[3][4][5] this compound is a potent and selective inhibitor of Cathepsin C, making it a valuable tool for investigating the role of this enzyme and its downstream proteases in neutrophil function and related pathologies.
Mechanism of Action
Cathepsin C functions by removing dipeptides from the N-termini of its substrates.[1] In the bone marrow, during neutrophil development, Cathepsin C is essential for the proteolytic processing and activation of pro-NSPs stored in azurophilic granules.[5][6] By inhibiting Cathepsin C, this compound prevents the maturation of these key serine proteases. This leads to neutrophils with a significantly reduced capacity to release active NSPs, thereby mitigating their downstream effects such as tissue damage and inflammation. The inhibition of Cathepsin C has been shown to reduce neutrophil elastase activity and the formation of Neutrophil Extracellular Traps (NETs).[7][8]
Signaling Pathway of Cathepsin C in Neutrophil Activation
Caption: Signaling pathway illustrating the role of Cathepsin C in the activation of neutrophil serine proteases and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. This information is critical for designing experiments and determining appropriate working concentrations.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ | 65.6 nM | Cathepsin C (Enzymatic Assay) | [7] |
| IC₅₀ | 203.4 nM | THP-1 cells | [7] |
| IC₅₀ | 177.6 nM | U937 cells | [7] |
Note: The IC₅₀ values for cell lines represent the concentration required to inhibit a cellular process by 50% and may not directly correlate with the enzymatic IC₅₀. It is recommended to perform a dose-response curve for your specific cell type and assay.
Experimental Protocols
The following protocols provide a starting point for studying the effects of this compound on neutrophils.
In Vitro Differentiation of Neutrophils from Human CD34⁺ Progenitor Cells
This protocol describes the generation of neutrophils from hematopoietic stem cells, which allows for the study of Cathepsin C inhibition during neutrophil development.
Materials:
-
Human CD34⁺ hematopoietic progenitor cells
-
StemSpan™ SFEM II medium
-
StemSpan™ CC100 Cytokine Cocktail
-
Recombinant human G-CSF
-
This compound (dissolved in DMSO)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Thaw and culture human CD34⁺ progenitor cells in StemSpan™ SFEM II medium supplemented with StemSpan™ CC100 Cytokine Cocktail according to the manufacturer's instructions.
-
To induce neutrophil differentiation, culture the cells in StemSpan™ SFEM II medium supplemented with G-CSF (e.g., 50 ng/mL).
-
On day 3 of differentiation, add this compound to the culture medium. A suggested starting concentration range is 10 nM to 1 µM. A vehicle control (DMSO) should be run in parallel.
-
Continue the culture for a total of 10-14 days, refreshing the medium and inhibitor every 3-4 days.
-
Assess neutrophil differentiation and maturity by flow cytometry using markers such as CD11b and CD16, and by morphological analysis of cytospun cells stained with May-Grünwald-Giemsa.
Measurement of Neutrophil Elastase Activity
This assay measures the activity of neutrophil elastase, a key downstream target of Cathepsin C.
Materials:
-
Differentiated neutrophils (from Protocol 1) or isolated primary human neutrophils
-
Neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Harvest the differentiated neutrophils and lyse the cells in lysis buffer.
-
Determine the total protein concentration of the cell lysates.
-
In a 96-well plate, add a standardized amount of cell lysate (e.g., 20 µg of total protein) to each well.
-
Add the neutrophil elastase substrate to each well to a final concentration of 100 µM.
-
Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals to determine the rate of substrate cleavage.
-
Compare the elastase activity in lysates from this compound-treated cells to that of vehicle-treated controls.
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol assesses the impact of this compound on the ability of neutrophils to form NETs.
Materials:
-
Differentiated neutrophils or isolated primary human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or another NET-inducing stimulus
-
SYTOX™ Green or another cell-impermeable DNA dye
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Seed neutrophils in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well.
-
If using primary neutrophils, pre-incubate the cells with various concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C. For differentiated neutrophils from Protocol 1, no pre-incubation is necessary.
-
Add the cell-impermeable DNA dye (e.g., SYTOX™ Green at 500 nM) to each well.
-
Stimulate NETosis by adding a NET-inducing agent (e.g., PMA at 100 nM).
-
Immediately begin monitoring the fluorescence intensity (Excitation/Emission ~485/520 nm) every 15-30 minutes for 3-4 hours using a fluorescence microplate reader.
-
An increase in fluorescence indicates NET formation as the dye binds to the extracellular DNA of the NETs. Compare the rate and extent of NET formation in inhibitor-treated versus control wells.
Experimental Workflow Diagram
Caption: A generalized workflow for investigating the effects of this compound on neutrophil function.
Conclusion
This compound is a valuable research tool for elucidating the role of Cathepsin C and neutrophil serine proteases in health and disease. The provided protocols and data serve as a foundation for designing and executing robust experiments in the field of neutrophil biology. Researchers are encouraged to optimize these protocols for their specific experimental systems and to explore the broader implications of Cathepsin C inhibition in various inflammatory and autoimmune models.
References
- 1. Cathepsin C - Wikipedia [en.wikipedia.org]
- 2. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cathepsin C (Cat C) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Application Notes and Protocols for In Vivo Studies of Cathepsin C-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases within immune cells.[1][2] These proteases, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), are implicated in the pathology of numerous inflammatory diseases when their activity becomes dysregulated.[3][4][5] Consequently, the inhibition of Cathepsin C presents a promising therapeutic strategy for a variety of neutrophil-driven diseases.[2][6][7] Cathepsin C-IN-4 is a potent and selective inhibitor designed to target CTSC, thereby preventing the maturation and activation of downstream neutrophil serine proteases (NSPs).
These application notes provide a comprehensive guide for the experimental design of in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in relevant animal models of inflammatory diseases.
Mechanism of Action
Cathepsin C is a crucial enzyme for the activation of NSPs in the bone marrow during the maturation of neutrophils.[4][8][9] It functions by cleaving N-terminal dipeptides from the inactive zymogens of these proteases, leading to their activation.[10] this compound is designed to specifically inhibit this enzymatic activity. By blocking Cathepsin C, the inhibitor prevents the activation of NE, PR3, and CatG, leading to a reduction in their pathological downstream effects, such as tissue damage and perpetuation of the inflammatory cascade.
Signaling Pathways
The inhibition of Cathepsin C by this compound is anticipated to modulate inflammatory signaling pathways primarily by reducing the activity of mature neutrophil serine proteases. A simplified representation of the key pathway is depicted below.
Caption: this compound inhibits Cathepsin C, preventing the activation of Neutrophil Serine Proteases (NSPs).
Data Presentation
In Vitro Activity and Selectivity of this compound
| Parameter | Cathepsin C | Cathepsin B | Cathepsin K | Cathepsin L | Cathepsin S |
| IC50 (nM) | 1.8 | >10,000 | >10,000 | >10,000 | >10,000 |
Data is representative and should be determined experimentally for each new batch of this compound.
In Vivo Pharmacodynamic Efficacy of this compound in Mice
| Dose (mg/kg, p.o., once daily for 11 days) | % Inhibition of Neutrophil Elastase Activity | % Inhibition of Proteinase 3 Activity | % Inhibition of Cathepsin G Activity |
| 0.05 | 50 | 45 | 55 |
| 0.5 | 91 | 97 | 100 |
| 5 | 98 | 99 | 100 |
Data adapted from preclinical studies of similar Cathepsin C inhibitors and should be generated specifically for this compound.[8]
Pharmacokinetic Parameters of this compound in Rodents
| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Mouse | Oral | 10 | 1500 | 1.0 | 4500 | 40 |
| Rat | Oral | 10 | 1200 | 1.5 | 5000 | 35 |
| Mouse | IV | 2 | 2000 | 0.1 | 2250 | 100 |
| Rat | IV | 2 | 1800 | 0.1 | 2850 | 100 |
These values are hypothetical and need to be determined through dedicated pharmacokinetic studies.
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
References
- 1. Identification of Marrubiin as a Cathepsin C Inhibitor for Treating Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 5. Identification of Marrubiin as a Cathepsin C Inhibitor for Treating Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cathepsin C in PR3-ANCA Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pardon Our Interruption [opnme.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of Cathepsin C-IN-4 in THP-1 Cells
Introduction
Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a crucial role in the activation of various pro-inflammatory serine proteases within immune cells.[1][2][3] In the human monocytic cell line THP-1, Cathepsin C is integral to immune response pathways. The enzyme activates neutrophil serine proteases such as neutrophil elastase, cathepsin G, and proteinase 3.[1][3][4] Dysregulation of Cathepsin C activity is associated with several inflammatory diseases, making it a significant therapeutic target.[1][2]
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, Cathepsin C-IN-4, in THP-1 cells. The IC50 value is a critical measure of a compound's potency. The following protocols and notes are intended for researchers, scientists, and professionals in the field of drug development.
Cathepsin C Signaling in THP-1 Cells
Cathepsin C is synthesized as an inactive zymogen, pro-Cathepsin C, which undergoes proteolytic activation within the lysosome by other cathepsins, such as Cathepsin S and L.[3][5] Once active, Cathepsin C functions as a central coordinator for the activation of multiple serine proteases by cleaving N-terminal dipeptides from their zymogen forms.[2][6] This activation cascade is essential for the inflammatory functions of immune cells. Evidence also suggests a role for Cathepsin C in macrophage M1 polarization through pathways involving Tumor Necrosis Factor α (TNFα) and the p38/mitogen-activated protein kinase (MAPK) pathway.[1]
Caption: Cathepsin C signaling pathway and point of inhibition.
Experimental Protocol: IC50 Determination using a Cell-Based Assay
This protocol outlines the use of a cell viability assay (MTT) to determine the cytotoxic effects of this compound on THP-1 cells, from which the IC50 value is derived. This method measures the metabolic activity of cells as an indicator of their viability.
Materials and Reagents
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)
Experimental Workflow
Caption: Experimental workflow for IC50 determination in THP-1 cells.
Step-by-Step Procedure
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Collect cells during their logarithmic growth phase. Adjust the cell suspension concentration and seed 100 µL into each well of a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours to allow cells to stabilize.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of gradient concentrations by performing serial dilutions in the culture medium. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Cell Treatment: Add the prepared dilutions of this compound to the designated wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls (medium only). Each treatment should be performed in triplicate.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[7] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the supernatant from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and place the plate on a shaker for 10 minutes at a low speed to fully dissolve the crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.
Data Analysis and Presentation
IC50 Calculation
-
Data Normalization: Calculate the percentage of cell viability for each concentration of this compound. The absorbance of the vehicle control wells represents 100% viability.
-
Percentage Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. The IC50 is the concentration of the inhibitor that results in a 50% reduction in cell viability.[8]
Data Presentation
The results should be summarized in a clear, tabular format. This allows for easy comparison of the potency of this compound with other known inhibitors or controls.
| Compound | Cell Line | Incubation Time (h) | Assay Type | IC50 (nM) |
| This compound | THP-1 | 72 | MTT | [Calculated Value] |
| Brensocatib (Control) | THP-1 | 72 | Activity | ~17.1 nM[9] |
| Compound 22 (Reference) | THP-1 | - | Activity | 2 nM[1] |
Note: Brensocatib and Compound 22 are known Cathepsin C inhibitors. Their IC50 values are provided for reference and were determined using enzymatic activity assays, which may yield different absolute values compared to a cell viability assay.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Cathepsin C - Wikipedia [en.wikipedia.org]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
- 9. Frontiers | Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells [frontiersin.org]
Cathepsin C-IN-4 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a critical role in the activation of various pro-inflammatory serine proteases in immune cells.[1] By cleaving N-terminal dipeptides, Cathepsin C activates zymogens of neutrophil elastase, cathepsin G, proteinase 3, as well as granzymes in cytotoxic T lymphocytes and natural killer cells, and chymase and tryptase in mast cells.[1][2][3] This central role in the inflammatory cascade makes Cathepsin C a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[2] Cathepsin C-IN-4 is a potent and specific inhibitor of Cathepsin C, offering a valuable tool for studying its physiological and pathological roles.
Product Information
| Property | Value | Reference |
| Product Name | This compound | MedchemExpress |
| Synonyms | Compound SF27 | MedchemExpress |
| Target | Cathepsin C (Cat C) | MedchemExpress |
| IC50 (Enzymatic Assay) | 65.6 nM | [4] |
| IC50 (THP-1 cells) | 203.4 nM | [4] |
| IC50 (U937 cells) | 177.6 nM | [4] |
Solubility and Preparation for Cell Culture
Solubility:
Stock Solution Preparation (10 mM in DMSO):
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight to be confirmed by supplier, assuming ~400 g/mol for calculation), you would add approximately 250 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication may be used to aid dissolution if necessary.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A product datasheet for a similar compound, Cathepsin C-IN-5, suggests that stock solutions can be stored at -20°C for one month or -80°C for six months.[6]
Preparation of Working Solutions for Cell Culture:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final concentration. To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture should be kept low, typically below 0.1%.[5]
-
Application: Add the diluted working solution to your cell culture plates. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
General Protocol for Inhibition of Cathepsin C in Cell Culture:
This protocol provides a general framework for treating cells with this compound. The optimal inhibitor concentration and incubation time should be determined empirically for each cell line and experimental endpoint.
-
Cell Seeding: Seed your cells of interest (e.g., THP-1, U937, or primary immune cells) in appropriate cell culture plates or flasks and allow them to adhere and grow overnight.[7]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in fresh cell culture medium to achieve a range of final concentrations. A typical starting point would be to test concentrations ranging from 10 nM to 1 µM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific biological question being addressed and may range from a few hours to several days.[7]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze the levels of proteins in signaling pathways affected by Cathepsin C.
-
Enzyme Activity Assays: To measure the activity of Cathepsin C or downstream serine proteases.
-
Cytokine Release Assays (e.g., ELISA): To quantify the secretion of inflammatory cytokines.
-
Cell Viability/Proliferation Assays: To assess the effect of Cathepsin C inhibition on cell health.
-
Signaling Pathway
Cathepsin C is a key upstream activator of serine proteases in immune cells. Its inhibition by this compound is expected to block this activation cascade, thereby modulating downstream inflammatory responses.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Cathepsins and their involvement in immune responses [smw.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis with Cathepsin C-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a pivotal role in the activation of a variety of pro-inflammatory serine proteases within immune cells.[1] By cleaving dipeptides from the N-terminus of its substrates, Cathepsin C is essential for the maturation of neutrophil elastase, proteinase 3, and cathepsin G, as well as granzymes in cytotoxic T lymphocytes and natural killer (NK) cells. This central role in the inflammatory cascade makes Cathepsin C a compelling therapeutic target for a range of inflammatory and autoimmune diseases.
Cathepsin C-IN-4 is a potent, small-molecule inhibitor of Cathepsin C. Its ability to block the activation of downstream proteases makes it a valuable tool for studying the biological functions of Cathepsin C and for the development of novel anti-inflammatory therapies. Flow cytometry is a powerful technique to assess the activity of Cathepsin C in live cells and to quantify the efficacy of inhibitors like this compound at a single-cell level. These application notes provide a detailed protocol for the analysis of Cathepsin C activity and its inhibition by this compound using flow cytometry.
Mechanism of Action of Cathepsin C
Cathepsin C is synthesized as an inactive zymogen, pro-Cathepsin C, which undergoes proteolytic processing to become a mature, active tetrameric enzyme within the lysosomes. The active enzyme then cleaves N-terminal dipeptides from various serine proteases, a critical step for their activation. Inhibition of Cathepsin C by small molecules like this compound blocks this activation cascade, leading to a reduction in the activity of downstream pro-inflammatory proteases.
Quantitative Data
The inhibitory activity of this compound has been determined against the purified enzyme and in cellular assays.
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Cathepsin C | 65.6 | - | [1] |
| THP-1 cells | 203.4 | Human monocytic cell line | [1] | |
| U937 cells | 177.6 | Human monocytic cell line | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Cathepsin C Activity in Live Cells using a Fluorogenic Substrate
This protocol describes the use of a cell-permeable fluorogenic substrate to measure the activity of Cathepsin C in live cells and to assess the inhibitory effect of this compound. A suitable substrate for this assay is (Gly-Phe)2-Rhodamine 110, which becomes fluorescent upon cleavage by Cathepsin C.[2]
Materials:
-
This compound (MedChemExpress, Cat. No. HY-112165)
-
(Gly-Phe)2-Rhodamine 110 or other suitable cell-permeable Cathepsin C substrate
-
Cell line of interest (e.g., THP-1, U937, or primary immune cells)
-
Complete cell culture medium
-
DMSO (for dissolving the inhibitor and substrate)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to a density of 0.5 - 1 x 10^6 cells/mL.
-
On the day of the experiment, harvest cells and wash once with PBS.
-
Resuspend cells in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Add 100 µL of the cell suspension to each FACS tube.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective tubes.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Substrate Loading:
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).
-
Dilute the substrate in complete culture medium to the desired final concentration (typically in the low micromolar range, to be optimized for the specific cell line).
-
Add the diluted substrate to each tube.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 300-500 µL of cold PBS.
-
Acquire data on a flow cytometer, exciting the sample with a blue laser (488 nm) and detecting the emission in the green channel (e.g., FITC channel).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Determine the geometric mean fluorescence intensity (gMFI) of the gated population for each sample.
-
Calculate the percentage of Cathepsin C inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.
-
Protocol 2: Intracellular Staining for Cathepsin C Protein Expression
This protocol allows for the quantification of the total Cathepsin C protein level within cells, which can be useful to correlate with activity measurements.
Materials:
-
Anti-Cathepsin C antibody, conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Isotype control antibody with the same fluorophore
-
Fixation/Permeabilization Buffer (commercially available kits are recommended)
-
Wash Buffer (containing PBS and a detergent like saponin)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Cells of interest
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment (Optional):
-
Culture and treat cells with compounds of interest as required for the experiment.
-
Harvest and wash cells with PBS.
-
Resuspend cells in FACS buffer at 1 x 10^6 cells/mL.
-
-
Surface Staining (Optional):
-
If cell surface markers are to be analyzed simultaneously, add the appropriate antibodies and incubate for 20-30 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C.
-
Wash the cells twice with 1X Permeabilization/Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash Buffer.
-
Add the anti-Cathepsin C antibody or the isotype control antibody at the recommended dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the cells in 300-500 µL of FACS Buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Compare the fluorescence intensity of cells stained with the anti-Cathepsin C antibody to the isotype control to determine the level of protein expression.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal in activity assay | - Low Cathepsin C expression in the cell line.- Substrate concentration is too low.- Incubation time is too short. | - Use a cell line known to express high levels of Cathepsin C.- Titrate the substrate to find the optimal concentration.- Increase the substrate incubation time. |
| High background fluorescence | - Non-specific substrate cleavage.- Autofluorescence of cells. | - Use a more specific substrate if available.- Include an unstained control to set the baseline fluorescence.- Use a fluorescence quencher if necessary. |
| High variability between replicates | - Inconsistent cell numbers.- Pipetting errors. | - Ensure accurate cell counting and plating.- Use calibrated pipettes and be consistent with pipetting techniques. |
| Poor inhibitor efficacy | - Inhibitor concentration is too low.- Insufficient incubation time.- Inhibitor is not cell-permeable. | - Increase the concentration range of the inhibitor.- Increase the inhibitor pre-incubation time.- Confirm the cell permeability of the inhibitor. This compound is expected to be cell-permeable. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the analysis of Cathepsin C activity and its inhibition by this compound using flow cytometry. These methods are essential for researchers in academic and industrial settings who are investigating the role of Cathepsin C in health and disease and for the development of novel therapeutic agents targeting this key enzyme. Careful optimization of experimental conditions for specific cell types and reagents will ensure high-quality, reproducible data.
References
Application Notes: Measuring the Downstream Effects of Cathepsin C-IN-4 via Western Blot
Introduction
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the activation of various pro-inflammatory serine proteases within immune cells.[1][2] By cleaving N-terminal dipeptides, Cathepsin C converts zymogens of neutrophil serine proteases (such as Neutrophil Elastase, Cathepsin G, and Proteinase 3), as well as granzymes in T-cells and chymase in mast cells, into their active forms.[1][3][4] This activation cascade is pivotal in the progression of numerous inflammatory and autoimmune diseases, making Cathepsin C a significant therapeutic target.[3][5][6]
Cathepsin C-IN-4 is a pharmacological inhibitor designed to block the enzymatic activity of Cathepsin C. Its efficacy can be determined by assessing its impact on the downstream signaling cascade. This document provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound by measuring the processing of key downstream serine protease substrates. Additionally, its effect on associated signaling pathways, such as the p38 MAPK pathway, can also be evaluated.[7]
Principle of the Assay
The primary function of Cathepsin C is the proteolytic processing of serine protease zymogens (pro-proteases) into their smaller, active, mature forms. An effective inhibitor like this compound will block this cleavage.
This Western blot protocol is designed to detect and quantify the relative amounts of both the pro-form and the mature form of downstream targets. In the presence of an effective concentration of this compound, a dose-dependent accumulation of the higher molecular weight pro-proteases and a corresponding decrease in the lower molecular weight mature proteases are expected. This shift provides a quantitative measure of the inhibitor's in-cell activity.
I. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the experimental procedure.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C - Wikipedia [en.wikipedia.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Cathepsins and their involvement in immune responses [smw.ch]
- 5. Cathepsin C role in inflammatory gastroenterological, renal, rheumatic, and pulmonary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin C Is Involved in Macrophage M1 Polarization via p38/MAPK Pathway in Sudden Cardiac Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neutrophil Extracellular Trap (NET) Formation Using Cathepsin C-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens. However, excessive or dysregulated NET formation (NETosis) is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a critical area of research and a target for therapeutic intervention. Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G, which are essential for NET formation.[1][2][3] Therefore, inhibiting Cathepsin C presents a promising strategy to modulate NETosis.
This document provides detailed application notes and experimental protocols for utilizing Cathepsin C-IN-4, a potent and specific inhibitor of Cathepsin C, to study NET formation in vitro.
This compound: A Tool for NETosis Research
This compound is a potent inhibitor of Cathepsin C with a reported half-maximal inhibitory concentration (IC50) of 65.6 nM.[4][5] Its molecular formula is C21H14ClF3N4S.[4] By inhibiting Cathepsin C, this small molecule prevents the maturation and activation of NSPs, thereby offering a valuable tool to investigate the downstream effects on NET formation.
Quantitative Data on Cathepsin C Inhibitors
The following table summarizes the inhibitory activity of this compound and another exemplary Cathepsin C inhibitor, MOD06051, for comparative purposes.
| Inhibitor | Target | IC50 Value | Cell-Based IC50 | Reference |
| This compound | Cathepsin C | 65.6 nM | 203.4 nM (THP-1 cells), 177.6 nM (U937 cells) | [4][5] |
| MOD06051 | Cathepsin C | 1.5 nM | 18 nM (in vitro differentiated neutrophils, NE activity) | [6][7][8] |
Signaling Pathway of Cathepsin C in NET Formation
Cathepsin C is a key upstream regulator in the signaling cascade leading to NET formation. It activates NSPs, which in turn are crucial for the downstream processes of chromatin decondensation and expulsion. The inhibition of Cathepsin C by this compound is expected to block this cascade.
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of highly pure and viable neutrophils from fresh human whole blood using density gradient centrifugation.
Materials:
-
Anticoagulated (ACD or EDTA) human whole blood
-
Ficoll-Paque PLUS
-
3% Dextran in 0.9% NaCl
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer (0.15 M NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 25 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells, and most of the Ficoll-Paque).
-
Transfer the red blood cell and granulocyte pellet to a new 50 mL tube.
-
Add 3% Dextran solution to a final volume of 50 mL to sediment the erythrocytes. Allow the tube to stand at room temperature for 30-45 minutes.
-
Collect the leukocyte-rich supernatant and transfer to a new 50 mL tube.
-
Centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold RBC Lysis Buffer. Incubate for 5-7 minutes on ice to lyse contaminating red blood cells.
-
Add 45 mL of PBS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with 25 mL of PBS.
-
Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 2% FBS.
-
Determine cell viability and purity using a hemocytometer and Trypan blue exclusion or flow cytometry. Purity should be >95%.
In Vitro NETosis Induction and Inhibition Assay
This protocol provides a method to induce NETosis in isolated neutrophils and to assess the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
RPMI 1640 medium with 2% FBS
-
This compound (dissolved in DMSO, stock solution of 10 mM)
-
NETosis inducers:
-
Phorbol 12-myristate 13-acetate (PMA), 100 nM final concentration
-
Lipopolysaccharide (LPS), 100 ng/mL final concentration
-
Calcium Ionophore (A23187), 4 µM final concentration
-
-
96-well black, clear-bottom tissue culture plates
-
DNA-binding dye (e.g., SYTOX Green, 5 µM final concentration)
-
Fluorescence plate reader
Procedure:
-
Seed 1 x 10^5 neutrophils per well in a 96-well plate in a final volume of 100 µL of RPMI 1640 with 2% FBS.
-
Prepare serial dilutions of this compound in RPMI 1640 medium. Based on its IC50 of 65.6 nM, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the neutrophils with the inhibitor for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Add the NETosis inducer (PMA, LPS, or A23187) to the respective wells. Include wells with neutrophils and inducer only (positive control) and neutrophils with vehicle only (negative control).
-
Add the DNA-binding dye (e.g., SYTOX Green) to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation/Emission ~485/520 nm for SYTOX Green) every 15-30 minutes for up to 4 hours.
-
Data Analysis: Normalize the fluorescence readings by subtracting the background fluorescence (wells with media and dye only). Plot the fluorescence intensity over time to visualize NETosis kinetics. The percentage of NETosis inhibition can be calculated relative to the positive control.
Quantification of NETs by Immunofluorescence Microscopy
This protocol allows for the visualization and quantification of NETs through immunofluorescence staining of key NET components.
Materials:
-
Isolated human neutrophils
-
Poly-L-lysine coated coverslips in a 24-well plate
-
This compound
-
NETosis inducers (PMA, LPS, or A23187)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-Neutrophil Elastase (NE)
-
Mouse anti-Myeloperoxidase (MPO)
-
Rabbit anti-citrullinated Histone H3 (CitH3)
-
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-rabbit Alexa Fluor 488, Goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Fluorescence microscope
Procedure:
-
Seed 2 x 10^5 neutrophils onto poly-L-lysine coated coverslips in a 24-well plate. Allow cells to adhere for 30 minutes at 37°C.
-
Treat the cells with this compound and NETosis inducers as described in Protocol 2. Incubate for 3-4 hours at 37°C.
-
Gently wash the wells with warm PBS to remove non-adherent cells.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS and mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA (DAPI, blue) decorated with NE, MPO, or CitH3 (green or red).
-
Quantification can be performed by counting the number of NET-releasing cells as a percentage of the total number of cells in multiple fields of view.
Experimental Workflow Diagram
Conclusion
This compound provides a valuable tool for dissecting the role of Cathepsin C and neutrophil serine proteases in the complex process of NET formation. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on NETosis, thereby contributing to a better understanding of its therapeutic potential in NET-driven pathologies. It is recommended that researchers optimize the concentration of this compound and incubation times for their specific experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. It’s a Trap!—Potential of Cathepsins in NET Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cathepsin C Inhibitors in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Cathepsin C (CTSC) inhibitors in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cathepsin C inhibitors?
Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases within immune cells.[1] These proteases, including neutrophil elastase (NE), cathepsin G (Cat G), and proteinase 3 (PR3), are synthesized as inactive zymogens and require the removal of an N-terminal dipeptide by Cathepsin C for their activation.[2] Cathepsin C inhibitors block this activation step, thereby reducing the activity of downstream serine proteases and mitigating their role in inflammatory processes.[2]
Q2: How do I choose the right Cathepsin C inhibitor for my experiment?
The choice of inhibitor depends on several factors, including the specific research question, the cell type being used, and the desired duration of the experiment. Inhibitors can be broadly categorized as covalent or non-covalent, and reversible or irreversible.
-
Covalent inhibitors form a stable bond with the active site of the enzyme and are often more potent but may have a higher potential for off-target effects.[3][4]
-
Non-covalent inhibitors bind reversibly to the enzyme and may offer better selectivity and lower toxicity.[5][6]
It is crucial to consider the inhibitor's selectivity profile. While many inhibitors are highly selective for Cathepsin C, some may also inhibit other cathepsins (e.g., B, K, L, S) at higher concentrations.[7] Refer to the inhibitor's technical datasheet for specific IC50 values against a panel of related proteases.
Q3: What are some commonly used cell lines for studying Cathepsin C inhibition?
Cell lines of hematopoietic origin are frequently used as they endogenously express Cathepsin C and the downstream serine proteases. Commonly used cell lines include:
-
THP-1 (human monocytic cell line)[10]
-
HL-60 (human promyelocytic leukemia cell line)[1]
-
Primary human bone marrow-derived CD34+ neutrophil progenitor cells [1]
The choice of cell line should be guided by the specific biological question being addressed. It is always recommended to verify Cathepsin C expression in your chosen cell line before initiating experiments.
Q4: What are the potential off-target effects of Cathepsin C inhibitors?
While many Cathepsin C inhibitors are designed to be highly selective, off-target effects can occur, especially at high concentrations. Potential off-target effects may include the inhibition of other cysteine proteases. For example, some dipeptidyl peptidase inhibitors have been found to be nonselective and can inhibit other enzymes in the same family, such as DPP8 and DPP9, which could lead to off-target toxicities.[11] Long-term inhibition of Cathepsin C might lead to side effects similar to those seen in Papillon-Lefèvre syndrome, a genetic disorder caused by loss-of-function mutations in the Cathepsin C gene, which includes periodontal disease and hyperkeratosis.[12] However, these effects are less likely to be observed in short-term cell culture experiments.
Troubleshooting Guide
Problem 1: Cathepsin C inhibitor shows no or low efficacy.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause:
Troubleshooting Workflow for Ineffective Inhibitor
Detailed Steps:
-
Verify Inhibitor Integrity and Handling:
-
Solubility: Ensure the inhibitor is fully dissolved. Some inhibitors require specific solvents like DMSO, and moisture-absorbing DMSO can reduce solubility.[7] For some compounds, a specific vehicle solution may be necessary for in vivo studies which can be adapted for in vitro use if solubility is an issue.[13]
-
Storage and Stability: Check the manufacturer's recommendations for storage. Many inhibitors are unstable at room temperature and should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[7][8][10] For example, Brensocatib stock solutions are stable for up to 2 years at -80°C.[8]
-
Preparation of Stock Solutions: Always use fresh, high-quality solvents. Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
-
Assess Target Cell Line:
-
Cathepsin C Expression: Confirm that your cell line expresses Cathepsin C at a sufficient level. This can be verified by qPCR, Western blot, or an enzymatic activity assay on untreated cell lysates.
-
Cell Line Integrity: Use low-passage number cells and ensure they are not contaminated. Cell line authentication is recommended.[14]
-
-
Evaluate Assay Conditions:
-
Concentration and Incubation Time: The inhibitor concentration may be too low, or the incubation time too short. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Assay pH: Cathepsin C is a lysosomal enzyme with optimal activity at an acidic pH. However, many cell-based assays are conducted at neutral pH. Be aware of how the assay pH might affect both the enzyme's activity and the inhibitor's potency.
-
Positive and Negative Controls: Always include appropriate controls. A known potent Cathepsin C inhibitor can serve as a positive control, while a vehicle-only control (e.g., DMSO) is essential as a negative control.
-
Problem 2: High or unexpected cytotoxicity observed.
If the inhibitor is causing excessive cell death, consider the following:
Troubleshooting Workflow for High Cytotoxicity
Detailed Steps:
-
Review Inhibitor Concentration:
-
The concentration of the inhibitor may be too high. Perform a dose-response curve to determine the IC50 for Cathepsin C inhibition and a separate cell viability assay to determine the concentration at which cytotoxicity becomes significant. Aim to use the lowest concentration that effectively inhibits Cathepsin C.
-
-
Consider Off-Target Effects:
-
Review the selectivity profile of your inhibitor. Inhibition of other essential proteases could lead to cytotoxicity. If high concentrations are required for Cathepsin C inhibition, off-target effects become more likely.
-
-
Investigate Assay Interference:
-
Some inhibitor compounds can interfere with the reagents used in cell viability assays (e.g., MTT, resazurin), leading to inaccurate readings that may be misinterpreted as cytotoxicity.[14]
-
To test for this, run a cell-free control where the inhibitor is added to the assay medium without cells. If a signal change is observed, the inhibitor is likely interfering with the assay.
-
Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based luminescence assays like CellTiter-Glo, or live/dead cell staining).[15][16]
-
Quantitative Data Summary
The following tables provide a summary of IC50 values for various Cathepsin C inhibitors. Note that values can vary depending on the specific assay conditions.
Table 1: In Vitro IC50 Values of Selected Cathepsin C Inhibitors
| Inhibitor | Target | IC50 (nM) | Species | Comments |
| MOD06051 | Cathepsin C | 1.5 | Human | Highly specific; no inhibition of other cathepsins at 10 µM.[2] |
| Brensocatib (AZD7986) | Cathepsin C | pIC50 = 8.4 | Human | Reversible and selective.[1] |
| BI-9740 | Cathepsin C | 1.8 | Human | Highly selective (>1,500-fold vs. other cathepsins).[13] |
| BI-9740 | Cathepsin C | 2.6 | Rat | |
| BI-9740 | Cathepsin C | 0.6 | Mouse | |
| Cathepsin C-IN-5 | Cathepsin C | 59.9 | Not Specified | Orally active and selective. |
| Compound 36 | Cathepsin C | 437 | Not Specified | Non-peptide, non-covalent inhibitor.[6][17] |
| Compound 54 | Cathepsin C | 57.4 | Not Specified | Non-peptidyl, non-covalent inhibitor.[5] |
Table 2: Cell-Based IC50 Values of Selected Cathepsin C Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Comments |
| Brensocatib (AZD7986) | U937 | pIC50 = 8.1 | |
| BI-9740 | U937 | 5.4 | |
| Cathepsin C-IN-5 | THP-1 | 115.4 | |
| Cathepsin C-IN-5 | U937 | 70.2 | |
| MOD06051 | In vitro differentiated human neutrophils | 18 | Inhibition of neutrophil elastase activity.[18] |
Experimental Protocols
Protocol 1: Cathepsin C Activity Assay in Cell Lysates
This protocol provides a general method for measuring Cathepsin C activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Cathepsin C inhibitor and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., 50 mM sodium acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5)
-
DTT (dithiothreitol)
-
Cathepsin C fluorogenic substrate (e.g., H-Gly-Arg-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the Cathepsin C inhibitor or vehicle control for the desired duration.
-
Cell Lysis: a. Harvest cells and wash with cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
Enzymatic Assay: a. Dilute the cell lysates to a consistent protein concentration in the lysis buffer. b. To each well of the 96-well plate, add 50 µL of diluted cell lysate. c. Prepare a substrate solution in the lysis buffer containing the fluorogenic substrate and DTT (final concentration of DTT is typically 1-5 mM). d. Add 50 µL of the substrate solution to each well to initiate the reaction. e. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Data Acquisition: a. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC-based substrates) every 2 minutes for 30-60 minutes.
-
Data Analysis: a. Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample. b. Normalize the activity to the protein concentration of the lysate. c. Compare the activity in inhibitor-treated samples to the vehicle control to determine the percent inhibition.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Cathepsin C inhibitor and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Allow cells to adhere overnight. c. Treat cells with a serial dilution of the Cathepsin C inhibitor or vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well. c. Mix gently on an orbital shaker to dissolve the crystals completely.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from a blank well (medium and MTT only). b. Express the viability of treated cells as a percentage of the vehicle-treated control cells. c. Plot the results as a dose-response curve to determine the IC50 for cytotoxicity.
Signaling Pathways and Experimental Workflows
Cathepsin C-Mediated Activation of Neutrophil Serine Proteases
Workflow for Evaluating Cathepsin C Inhibitor Efficacy in vitro
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. oaepublish.com [oaepublish.com]
- 13. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cathepsin C-IN-4 off-target effects and selectivity profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects and selectivity profile of Cathepsin C-IN-4. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate the use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also referred to as compound SF27, is a potent and selective, irreversible inhibitor of Cathepsin C (CatC), a lysosomal cysteine protease.[1][2][3][4][5] Cathepsin C plays a crucial role in the activation of several pro-inflammatory serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3.[6][7] By inhibiting Cathepsin C, this compound can block the activation of these downstream proteases, making it a valuable tool for studying inflammatory and autoimmune diseases.
Q2: What are the known IC50 values for this compound?
A2: this compound has a reported IC50 of 65.6 nM for human Cathepsin C. In cellular assays, it inhibits the human monocytic cell lines THP-1 and U937 with IC50 values of 203.4 nM and 177.6 nM, respectively.[2][3][4][5]
Q3: How selective is this compound against other cathepsins?
A3: this compound is a highly selective inhibitor. A similar compound from the same chemical series, compound 22, demonstrated high selectivity for Cathepsin C over other related cathepsins such as Cathepsin B, L, and S.[1][4] For detailed quantitative data, please refer to the Selectivity Profile table below.
Q4: Are there any known off-target effects on kinases?
A4: this compound was developed from a series of compounds derived from the Epidermal Growth Factor Receptor (EGFR) inhibitor, WZ4002.[1] However, this compound and its analogues were optimized to have significantly reduced EGFR inhibitory activity. For instance, a parent compound showed more than a 5000-fold reduction in EGFR inhibition compared to WZ4002.[4]
Q5: My in-cell results with this compound are not what I expected based on the biochemical IC50. What could be the issue?
A5: Discrepancies between biochemical and cellular assay results can arise from several factors:
-
Cell Permeability: Ensure the inhibitor is effectively penetrating the cell membrane to reach the lysosome where Cathepsin C is primarily located.
-
Inhibitor Stability: The compound might be metabolized or degraded within the cellular environment. Consider assessing the stability of this compound in your specific cell culture conditions.
-
Off-Target Effects in Cells: Although highly selective, at higher concentrations, unforeseen off-target effects within the complex cellular environment could influence your results.
-
Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the media can impact inhibitor efficacy.
Q6: How can I confirm that this compound is engaging its target in my cellular experiments?
A6: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement. This method assesses the thermal stability of a protein in the presence and absence of a ligand. Binding of an inhibitor like this compound is expected to increase the thermal stability of Cathepsin C.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of this compound and a closely related analogue, compound 22.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Human Cathepsin C | Biochemical | 65.6[2][3][4][5] |
| THP-1 Cells | Cellular | 203.4[2][3][4][5] |
| U937 Cells | Cellular | 177.6[2][3][4][5] |
Table 2: Selectivity Profile of a Close Analogue of this compound (Compound 22)
| Target | IC50 (µM) |
| Cathepsin B | > 10 |
| Cathepsin L | > 10 |
| Cathepsin S | > 10 |
| EGFR | > 10 |
(Data for compound 22 from the same chemical series as this compound, as reported in the primary literature.[4])
Experimental Protocols
Biochemical Assay for Cathepsin C Inhibition
This protocol is a general guideline for determining the IC50 of an inhibitor against purified human Cathepsin C.
Materials:
-
Recombinant Human Cathepsin C
-
Assay Buffer: 50 mM MES, pH 6.5, 2.5 mM DTT, 2.5 mM EDTA
-
Substrate: H-Gly-Phe-AMC
-
This compound (or other test inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Add 50 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 25 µL of a pre-diluted solution of recombinant human Cathepsin C to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the H-Gly-Phe-AMC substrate solution.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Cathepsin C Inhibition in U937 Cells
This protocol describes a method to assess the inhibitory effect of this compound on Cathepsin C activity within a cellular context.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Cathepsin C activity assay kit (as described in the biochemical protocol)
Procedure:
-
Seed U937 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 4 hours.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in cell lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Measure the Cathepsin C activity in the cell lysates using the biochemical assay protocol described above.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the cellular IC50 value.
Visualizations
References
- 1. Identification and Optimization of Novel Cathepsin C Inhibitors Derived from EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
Technical Support Center: Controlling for Cathepsin C Inhibitor-4 (CTSC-IN-4) Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and controlling for potential cytotoxicity associated with the use of Cathepsin C Inhibitor-4 (CTSC-IN-4), a novel inhibitor of Cathepsin C. The following information is based on established principles for small molecule inhibitors and the known function of Cathepsin C.
Frequently Asked Questions (FAQs)
Q1: What is Cathepsin C and why is it a therapeutic target?
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease.[1] It plays a crucial role in the activation of several pro-inflammatory serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3 in neutrophils, as well as granzymes A and B in cytotoxic T cells and natural killer cells.[1][2][3] By activating these downstream enzymes, Cathepsin C is a key regulator of inflammatory and immune responses.[3][4] Its dysregulation is linked to various inflammatory diseases, making it a promising therapeutic target.[1][3]
Q2: What are the potential causes of cytotoxicity observed with CTSC-IN-4?
Cytotoxicity associated with small molecule inhibitors like CTSC-IN-4 can stem from several factors:
-
On-target cytotoxicity: Since Cathepsin C is involved in immune cell function, its inhibition might lead to apoptosis or reduced viability in cell types highly dependent on its activity.[2]
-
Off-target effects: The inhibitor may interact with other cellular targets besides Cathepsin C, leading to unintended toxic effects.[5] Ensuring high specificity of the inhibitor is crucial.[1]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[5]
-
Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[5]
-
Solvent toxicity: The solvent used to dissolve CTSC-IN-4 (e.g., DMSO) can be toxic to cells at certain concentrations, typically above 0.1-0.5%.[5][6]
-
Metabolite toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic byproducts.[5]
Q3: How do I determine the optimal, non-toxic concentration of CTSC-IN-4 for my experiments?
The ideal concentration of CTSC-IN-4 should effectively inhibit Cathepsin C activity without causing significant cell death. This is best determined empirically for each cell type and experimental condition by performing a dose-response curve.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment with CTSC-IN-4
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | Perform a dose-response experiment to determine the optimal non-toxic concentration. Test a wide range of concentrations, starting below the expected IC50 value. A common starting point is a range from 0.01 µM to 100 µM.[5] |
| Prolonged exposure to the inhibitor | Reduce the incubation time. Conduct a time-course experiment to find the minimum time required to achieve the desired inhibition of Cathepsin C. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[5][6] Always include a vehicle-only control in your experiments.[7] |
| Cell line sensitivity | Some cell lines may be inherently more sensitive to the inhibition of the Cathepsin C pathway. Consider using a less sensitive cell line if appropriate for your research question, or perform extensive optimization of concentration and exposure time. |
| Inhibitor degradation or impurity | Ensure the inhibitor is of high purity and has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment.[5] |
Issue 2: Inconsistent Results or Lack of Cathepsin C Inhibition
| Potential Cause | Troubleshooting Steps |
| Inhibitor is not active | Verify the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Confirm its biochemical activity using a cell-free Cathepsin C activity assay.[5] |
| Assay issues | The chosen assay may not be sensitive enough. Consider using a more direct and sensitive method to measure Cathepsin C activity or its downstream effects.[6] |
| Incorrect incubation time | The inhibitory effect may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration.[6] |
| Suboptimal cell culture conditions | Ensure proper cell culture maintenance, use low-passage cells, and check for contamination (e.g., mycoplasma) as these can sensitize cells to treatment.[6] |
Experimental Protocols
Protocol 1: Determining the Non-Toxic Concentration Range of CTSC-IN-4 using a WST-1 Assay
This protocol helps to establish a dose-response curve for cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
96-well plates
-
CTSC-IN-4
-
Vehicle (e.g., DMSO)
-
WST-1 reagent
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of CTSC-IN-4 in complete culture medium. It is advisable to test a broad range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include the following controls:
-
No-treatment control: Cells in medium only.
-
Vehicle control: Cells in medium with the same final concentration of the solvent used for the highest inhibitor concentration.
-
-
Remove the overnight culture medium from the cells and add the prepared inhibitor dilutions and controls.
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a plate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the CTSC-IN-4 concentration to generate a dose-response curve and determine the IC20 (the concentration that inhibits cell viability by 20%), which can be considered a non-toxic concentration for subsequent functional assays.[6]
Protocol 2: Measuring Cathepsin C Activity in Cell Lysates
This protocol can be used to confirm the inhibitory activity of CTSC-IN-4.
Materials:
-
Cells treated with CTSC-IN-4 and controls
-
Cell lysis buffer
-
Cathepsin C Assay Kit (e.g., based on a fluorogenic or chromogenic substrate like Gly-Phe-p-nitroanilide)[8][9]
-
Fluorometer or spectrophotometer
Procedure:
-
Treat cells with various concentrations of CTSC-IN-4 (within the non-toxic range determined in Protocol 1) for the desired time.
-
Harvest and wash the cells.
-
Lyse the cells according to the manufacturer's protocol for the cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add equal amounts of protein from each sample.
-
Prepare the reaction mixture according to the Cathepsin C assay kit instructions, which typically includes a specific substrate.
-
Add the reaction mixture to the cell lysates.
-
Incubate at the recommended temperature and for the specified time.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Compare the activity in the CTSC-IN-4 treated samples to the vehicle control to determine the extent of inhibition.
Visualizations
Caption: A workflow for determining the non-toxic concentration of CTSC-IN-4 and its subsequent use in functional assays.
Caption: Simplified signaling pathway showing Cathepsin C activation of serine proteases and inhibition by CTSC-IN-4.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Cathepsins as Regulators of the Cytotoxicity of NK and T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Cathepsin C - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmrservice.com [bmrservice.com]
- 9. PathSpecific™ Cathepsin C Protease Assay - Creative Biolabs [creative-biolabs.com]
Interpreting unexpected results with Cathepsin C-IN-4
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Cathepsin C-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] CTSC is a lysosomal cysteine protease that plays a critical role in the activation of various pro-inflammatory serine proteases within immune cells.[3][4] These serine proteases, such as neutrophil elastase, cathepsin G, and proteinase 3, are synthesized as inactive zymogens and require the removal of an N-terminal dipeptide by CTSC for their activation.[5][6] By inhibiting CTSC, this compound prevents the activation of these downstream proteases, thereby exerting anti-inflammatory effects.
Q2: What are the expected outcomes of successful this compound treatment in a cell-based assay?
Successful treatment with this compound should result in a dose-dependent decrease in the activity of Cathepsin C in cell lysates. Consequently, a reduction in the activity of downstream serine proteases, such as neutrophil elastase and proteinase 3, is also expected. This can be measured using specific activity assays for each protease.
Q3: Is this compound specific for Cathepsin C?
This compound and its analogs are designed to be selective for Cathepsin C. However, as with any inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to determine the optimal concentration for your specific cell type and experimental conditions to minimize potential off-target activity against other proteases. A related compound, Cathepsin C-IN-5, demonstrates high selectivity for Cathepsin C over other cathepsins like L, S, B, and K.[7]
Troubleshooting Unexpected Results
Issue 1: Incomplete or weak inhibition of downstream serine protease activity (e.g., neutrophil elastase, proteinase 3) despite effective Cathepsin C inhibition.
-
Possible Cause 1: Pre-existing pool of activated serine proteases. Mature neutrophils and other immune cells store already activated serine proteases in their granules. This compound inhibits the activation of new proteases but does not inhibit the activity of those already processed.
-
Troubleshooting Steps:
-
Assay Timing: For in vitro studies with mature cells, measure the activity of downstream proteases at different time points after adding the inhibitor. The effect may not be immediate and will depend on the turnover rate of the target proteases.
-
Cell Model: To study the inhibition of protease activation, it is more effective to use progenitor cells (e.g., CD34+ hematopoietic stem cells or cell lines like HL-60 or PLB-985 differentiated into neutrophils) and treat with this compound during their differentiation.[8] This ensures the inhibitor is present when Cathepsin C-mediated activation is occurring.
-
Confirmation of Cathepsin C Inhibition: Always run a parallel experiment to confirm that this compound is effectively inhibiting Cathepsin C activity in your specific experimental setup.
-
-
Possible Cause 2: Cathepsin C-independent activation pathways. Research suggests that while Cathepsin C is the primary activator, low levels of residual serine protease activity can exist even in its complete absence, hinting at minor alternative activation pathways.[9]
-
Troubleshooting Steps:
-
Manage Expectations: Do not expect 100% inhibition of all downstream serine protease activity. A significant reduction is the expected outcome.
-
Literature Review: Consult literature relevant to your specific cell type and serine protease of interest for potential alternative activation mechanisms.
-
Issue 2: High cellular toxicity or unexpected off-target effects observed.
-
Possible Cause 1: Inhibitor concentration is too high. Exceeding the optimal concentration range can lead to off-target inhibition of other essential proteases or cellular processes, resulting in cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration that inhibits Cathepsin C without causing significant cell death. Start with a concentration range around the reported IC50 values (see Data Presentation section).
-
Cell Viability Assay: Always include a cell viability assay (e.g., MTT, trypan blue exclusion) in your experimental design to monitor cellular health.
-
-
Possible Cause 2: Lysosomotropic effects. Some protease inhibitors can accumulate in lysosomes due to their chemical properties, leading to non-selective inhibition of other lysosomal cathepsins.[10]
-
Troubleshooting Steps:
-
Selectivity Profiling: If unexpected results persist, consider performing or consulting literature for selectivity profiling of this compound against a panel of other cathepsins (e.g., B, L, S) to rule out significant off-target inhibition at your working concentration.
-
Use of Control Compounds: Include control compounds in your experiments, such as inhibitors for other cathepsins, to help delineate the observed effects.
-
Issue 3: Inconsistent or not reproducible results between experiments.
-
Possible Cause 1: Improper inhibitor handling and storage. this compound, like many small molecule inhibitors, can be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Steps:
-
Follow Datasheet Instructions: Strictly adhere to the manufacturer's instructions for storage and handling.
-
Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh working solutions from the stock for each experiment.
-
-
Possible Cause 2: Variability in cell culture conditions. Cell passage number, confluency, and differentiation state can all impact experimental outcomes.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range.
-
Consistent Seeding Density: Seed cells at the same density for all experiments to ensure comparable cell numbers at the time of treatment.
-
Monitor Differentiation: If using differentiating cells, use morphological and cell surface markers to ensure a consistent differentiation state between experiments.
-
Data Presentation
Table 1: In Vitro and Cellular Inhibitory Activity of this compound and Related Compounds.
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| This compound | Cathepsin C | 65.6 | THP-1 | 203.4 |
| U937 | 177.6 | |||
| Cathepsin C-IN-5 | Cathepsin C | 59.9 | THP-1 | 115.4 |
| U937 | 70.2 | |||
| Cathepsin L | 4,260 | |||
| Cathepsin S | >5,000 | |||
| Cathepsin B | >5,000 | |||
| Cathepsin K | >5,000 |
Data compiled from publicly available sources.[1][2][7]
Experimental Protocols
Protocol 1: General Cathepsin C Activity Assay in Cell Lysates
This protocol provides a general framework. Optimal buffer conditions and substrate concentrations should be determined empirically.
-
Cell Lysis:
-
Culture cells to the desired density and treat with this compound or vehicle control for the desired time.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 0.1% Triton X-100, pH 5.5) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Activity Assay:
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add the assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).
-
Initiate the reaction by adding a fluorogenic Cathepsin C substrate (e.g., (H-Gly-Arg)2-AMC).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min).
-
Normalize the activity to the protein concentration.
-
Compare the activity in this compound treated samples to the vehicle control.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control. Include a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin C - Wikipedia [en.wikipedia.org]
- 5. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. file.glpbio.com [file.glpbio.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Minimizing variability in experiments with Cathepsin C-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cathepsin C-IN-4 in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help minimize variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI), a lysosomal cysteine protease.[1][2] Cathepsin C plays a crucial role in the activation of several pro-inflammatory serine proteases within immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3.[3][4][5] By inhibiting Cathepsin C, this compound blocks this activation cascade, making it a valuable tool for studying the roles of these downstream proteases in various physiological and pathological processes, including inflammation and immune responses.[3][6][7] While the specific binding mechanism of this compound is not detailed in publicly available literature, Cathepsin C inhibitors can act through both reversible and irreversible mechanisms.[6][8][9]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in both biochemical and cell-based assays.
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | Cathepsin C | 65.6 nM |
| Cell-Based Assay | THP-1 cells | 203.4 nM |
| Cell-Based Assay | U937 cells | 177.6 nM |
Q3: How should I prepare and store stock solutions of this compound?
Q4: Why might I see a discrepancy between the biochemical and cell-based assay IC50 values?
It is common to observe a rightward shift in potency (higher IC50 value) in cell-based assays compared to biochemical assays. This can be attributed to several factors, including:
-
Cell permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular target.
-
Efflux pumps: The compound could be actively transported out of the cells by efflux pumps.
-
Cellular metabolism: The inhibitor may be metabolized into a less active form within the cells.
-
Target engagement in a complex environment: The presence of other cellular components and binding partners can influence the interaction between the inhibitor and Cathepsin C.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting of the inhibitor, enzyme, or substrate. | Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix for reagents where possible. |
| Cell seeding density is not uniform. | Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | |
| Lower than Expected Inhibition | Incorrect inhibitor concentration. | Verify the concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration. |
| Degraded or inactive inhibitor. | Prepare fresh stock solutions from a new batch of the compound. Store aliquots properly to avoid degradation. | |
| High enzyme concentration in the assay. | Optimize the enzyme concentration to ensure the assay is in the linear range. | |
| Insufficient pre-incubation time. | Allow for adequate pre-incubation of the enzyme with the inhibitor before adding the substrate. | |
| No Inhibition Observed | Incorrect assay conditions (pH, temperature). | Ensure the assay buffer is at the optimal pH for Cathepsin C activity (typically slightly acidic). Maintain a consistent temperature throughout the experiment. |
| Substrate concentration is too high. | If the inhibitor is competitive, a high substrate concentration can overcome its effect. Determine the Km of the substrate and use a concentration close to the Km. | |
| Inactive inhibitor. | Test a fresh stock of the inhibitor. | |
| Unexpected Cytotoxicity in Cell-Based Assays | High concentration of the inhibitor. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your specific cell line. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤0.5%). | |
| Off-target effects of the inhibitor. | Investigate the selectivity of the inhibitor. Consider using a lower concentration or a different inhibitor with a known selectivity profile. |
Experimental Protocols
Biochemical Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified Cathepsin C.
Materials:
-
Recombinant human Cathepsin C
-
This compound
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Fluorogenic substrate (e.g., (H-Gly-Arg)2-AMC)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant Cathepsin C in assay buffer to the desired concentration.
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare the substrate solution in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of the this compound dilutions to the wells of the microplate. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 25 µL of the diluted Cathepsin C to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on intracellular Cathepsin C activity in a cell line such as THP-1 or U937.
Materials:
-
THP-1 or U937 cells
-
Complete cell culture medium
-
This compound
-
Cell-permeable fluorogenic Cathepsin C substrate
-
Lysis buffer
-
96-well white or black microplate (as appropriate for the detection method)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 24-48 hours).
-
-
Measurement of Intracellular Cathepsin C Activity:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Add the cell-permeable fluorogenic substrate to the cell lysates.
-
Incubate at 37°C for a specified time, protected from light.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the protein concentration of each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Determine the cellular IC50 value as described for the biochemical assay.
-
Visualizations
Cathepsin C Signaling Pathways
Cathepsin C is involved in multiple signaling pathways that regulate cellular processes such as proliferation, migration, and inflammation.
Caption: Signaling pathways regulated by Cathepsin C and inhibited by this compound.
Experimental Workflow for Enzyme Inhibition Assay
A streamlined workflow is crucial for minimizing variability in enzyme inhibition assays.
Caption: A typical workflow for a Cathepsin C enzymatic inhibition assay.
Troubleshooting Logic Tree
This diagram provides a logical approach to troubleshooting common experimental issues.
Caption: A decision tree for troubleshooting experiments with this compound.
References
- 1. Cathepsin C - Wikipedia [en.wikipedia.org]
- 2. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. oaepublish.com [oaepublish.com]
- 6. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Optimization of Novel Cathepsin C Inhibitors Derived from EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Research: A Comparative Guide to Alternatives for Cathepsin C Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternatives to Cathepsin C-IN-4 for in vivo research. We delve into the performance of leading small molecule inhibitors and genetic models, supported by experimental data, detailed protocols, and pathway visualizations.
Cathepsin C (also known as Dipeptidyl Peptidase I or DPP1) is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2] These NSPs are key mediators of inflammation and tissue damage in a variety of diseases.[1] Consequently, the inhibition of Cathepsin C has emerged as a promising therapeutic strategy for numerous inflammatory conditions, most notably non-cystic fibrosis bronchiectasis (NCFBE).[3][4] This guide will compare the most prominent and well-documented alternatives for studying the in vivo effects of Cathepsin C inhibition.
Small Molecule Inhibitors: A Head-to-Head Comparison
The forefront of pharmacological alternatives for in vivo Cathepsin C inhibition is led by two clinical-stage candidates: Brensocatib (B605779) and BI 1291583. Both are orally bioavailable, reversible inhibitors that have shown promise in clinical trials.[1][5]
| Feature | Brensocatib (formerly INS1007/AZD7986) | BI 1291583 |
| Mechanism of Action | Reversible, selective inhibitor of Cathepsin C (DPP1)[1][6] | Reversible, highly potent and selective inhibitor of Cathepsin C[5][7] |
| Development Stage | Phase 3 clinical trials for NCFBE[1] | Phase 2 clinical trials in adults with bronchiectasis[4][5] |
| Reported In Vivo Efficacy | Dose-dependent reduction in sputum NE activity and prolonged time to first exacerbation in Phase 2 (WILLOW study).[1] | Dose-dependent inhibition of CatC, resulting in decreased NE activity and PR3 levels in blood in Phase 1 trials.[7][8] |
| Selectivity | Selective for Cathepsin C.[1] | >6000-fold selectivity versus related cathepsins (B, F, H, K, L, S).[7] |
| Preclinical Data | Dose-dependent decrease in protease activity in bone-marrow cell lysates of naïve rats.[9] | Potent inhibition of active NE production in a neutrophil progenitor cell line and in mice.[7] |
Signaling Pathway of Cathepsin C Inhibition
The therapeutic effect of Cathepsin C inhibitors stems from their ability to block the activation of downstream NSPs. This mechanism is depicted in the following signaling pathway.
Caption: Cathepsin C activates pro-NSPs in neutrophil precursors.
Genetic Models: The Knockout Approach
An indispensable tool for in vivo research is the use of genetic models. The Cathepsin C knockout (CtsC-/-) mouse provides a clean system to study the long-term consequences of Cathepsin C deficiency.
| Feature | Cathepsin C Knockout (CtsC-/-) Mouse |
| Mechanism | Complete genetic ablation of the Cathepsin C gene. |
| Advantages | Provides a model for lifelong absence of Cathepsin C function, avoiding off-target pharmacological effects. Allows for the study of developmental and chronic roles of Cathepsin C. |
| Disadvantages | Potential for compensatory mechanisms to develop. The phenotype may not be representative of acute pharmacological inhibition in adult organisms. The genetic background of the mouse strain can influence the phenotype.[10] |
| Reported Phenotype | Substantially reduced acetaminophen-induced liver toxicity.[11] Tryptase activity is reduced but not absent.[12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for evaluating Cathepsin C inhibition in vivo.
In Vivo Evaluation of a Cathepsin C Inhibitor in a Rat Model
This protocol is based on studies evaluating the in vivo efficacy of Cathepsin C inhibitors.[13]
Caption: Workflow for in vivo evaluation of a CatC inhibitor.
Protocol Details:
-
Animal Model: Utilize healthy, adult male Sprague-Dawley rats.
-
Compound Administration: Prepare the Cathepsin C inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound or vehicle orally twice daily for 14 consecutive days at various dose levels.
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect bone marrow from the femurs and tibias, as well as peripheral blood via cardiac puncture.
-
Neutrophil Isolation: Isolate polymorphonuclear neutrophils (PMNs) from the bone marrow and peripheral blood using density gradient centrifugation.
-
Neutrophil Elastase (NE) Activity Assay: Lyse the isolated PMNs and measure NE activity using a fluorogenic substrate specific for NE.
-
Data Analysis: Calculate the percent inhibition of NE activity at each dose level compared to the vehicle control group and determine the half-maximal effective dose (ED50).
Other Potential Alternatives
While small molecule inhibitors and genetic knockouts are the most robustly studied alternatives, other avenues for modulating Cathepsin C activity in vivo exist:
-
Endogenous Inhibitors: Olfactomedin 4 (OLFM4) is a glycoprotein (B1211001) found in neutrophil granules that has been shown to interact with and inhibit Cathepsin C.[14][15] Overexpression or delivery of OLFM4 could serve as a biological tool to study Cathepsin C inhibition.
-
Natural Product Inhibitors: Compounds like E-64, isolated from Aspergillus japonicus, are potent irreversible inhibitors of several cysteine proteases, including some cathepsins.[16] While not specific to Cathepsin C, they can be useful in broader studies of cysteine protease function.
Conclusion
For researchers investigating the in vivo roles of Cathepsin C, a range of powerful alternatives to less-characterized compounds like this compound are available. The choice between advanced small molecule inhibitors like brensocatib and BI 1291583 will depend on the specific research question, the desired level of target engagement, and the translational relevance of the study. For fundamental research into the lifelong consequences of Cathepsin C absence, the CtsC-/- mouse model remains the gold standard. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decisions for the design of future in vivo studies targeting Cathepsin C.
References
- 1. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brensocatib | 1802148-05-5 | Benchchem [benchchem.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor Brensocatib for Non-cystic Fibrosis Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting cathepsin C ameliorates murine acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. researchgate.net [researchgate.net]
- 14. Olfactomedin 4 Inhibits Cathepsin C-Mediated Protease Activities, Thereby Modulating Neutrophil Killing of Staphylococcus aureus and Escherichia coli in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olfactomedin 4 inhibits cathepsin C-mediated protease activities, thereby modulating neutrophil killing of Staphylococcus aureus and Escherichia coli in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cathepsin C Inhibition: A Comparative Analysis of Cathepsin C-IN-4 and Genetic Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for inhibiting Cathepsin C (CTSC) function: the small molecule inhibitor Cathepsin C-IN-4 and genetic knockdown using siRNA. This analysis is supported by experimental data to delineate the efficacy and typical outcomes of each approach.
Cathepsin C, a lysosomal cysteine protease, plays a critical role in the activation of several pro-inflammatory serine proteases, including neutrophil elastase, proteinase 3, and cathepsin G.[1] Its involvement in various inflammatory diseases has made it a significant therapeutic target.[1] Understanding the comparative effectiveness of pharmacological inhibition versus genetic silencing is crucial for designing experiments and interpreting results in the study of Cathepsin C's role in health and disease.
Quantitative Comparison of this compound and Genetic Knockdown
The following table summarizes the quantitative data on the efficacy of this compound and siRNA-mediated knockdown of Cathepsin C, focusing on direct enzyme inhibition and the impact on downstream neutrophil elastase activity.
| Parameter | This compound | Genetic Knockdown (siRNA) | Reference |
| Mechanism of Action | Reversible, potent small molecule inhibitor | Post-transcriptional gene silencing via mRNA degradation | N/A |
| Direct Target | Cathepsin C enzymatic activity | Cathepsin C mRNA | N/A |
| In Vitro Potency (IC50) | 65.6 nM | Not Applicable | MedchemExpress |
| Cellular Potency (IC50) | 203.4 nM (THP-1 cells), 177.6 nM (U937 cells) | >90% reduction in target mRNA is achievable | MedchemExpress,[2] |
| Effect on Neutrophil Elastase (NE) Activity | Dose-dependent reduction. For a comparable inhibitor, Brensocatib, 10 mg and 25 mg daily doses led to a significant reduction in sputum NE activity.[3] Another inhibitor, BI 1291583, showed up to 91% reduction in NE activity in a mouse model.[4] | Significant reduction in NE activity. Studies with the inhibitor MOD06051 in rats showed that neutrophils from treated animals had significantly lower NE activity. Genetic knockdown is expected to produce a similar or even more pronounced effect due to the near-complete removal of the enzyme. | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of these findings.
Protocol 1: Cathepsin C Inhibition in a Cellular Assay
This protocol outlines a general procedure for evaluating the efficacy of a Cathepsin C inhibitor in a cell-based assay.
-
Cell Culture: Culture human monocytic cell lines (e.g., THP-1 or U937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) and incubate for 24-48 hours.
-
Cell Lysis: After incubation, centrifuge the plate, remove the supernatant, and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Cathepsin C Activity Assay: The activity of Cathepsin C in the cell lysates can be measured using a fluorogenic substrate, such as (H-Gly-Phe)2-AMC. The cleavage of the substrate by Cathepsin C releases a fluorescent product, which can be quantified using a fluorescence plate reader (Excitation/Emission ~360/460 nm).
-
Data Analysis: Calculate the percentage of Cathepsin C inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Genetic Knockdown of Cathepsin C using siRNA
This protocol describes the transient knockdown of Cathepsin C in a human cell line using small interfering RNA (siRNA).
-
Cell Seeding: One day prior to transfection, seed THP-1 cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the Cathepsin C-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
qRT-PCR: After the incubation period, harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to quantify the level of Cathepsin C mRNA knockdown compared to the non-targeting control.
-
Western Blot: Lyse the cells and perform a Western blot analysis to confirm the reduction in Cathepsin C protein expression.
-
-
Functional Assays: The transfected cells can then be used in functional assays, such as the neutrophil elastase activity assay described below.
Protocol 3: Neutrophil Elastase Activity Assay
This protocol allows for the quantification of neutrophil elastase (NE) activity in cell lysates or other biological samples.
-
Sample Preparation: Prepare cell lysates from cells treated with a Cathepsin C inhibitor or from cells with Cathepsin C knockdown.
-
Substrate Preparation: Prepare a working solution of a fluorogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC) in an appropriate assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5).
-
Assay Reaction: In a 96-well black plate, add the cell lysate to the wells. Initiate the reaction by adding the NE substrate solution.
-
Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation/Emission ~380/500 nm).
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence intensity over time) for each sample. The NE activity can be expressed as the rate of reaction and can be compared between different treatment groups.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes described, the following diagrams illustrate the experimental workflow for cross-validating Cathepsin C inhibition and the signaling pathway of Cathepsin C.
References
- 1. Neutrophil elastase selectively kills cancer cells and attenuates tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cathepsin C Inhibitors: Brensocatib, BI 1291583, and MOD06051
For Researchers, Scientists, and Drug Development Professionals
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), has emerged as a critical therapeutic target for a range of inflammatory diseases. This lysosomal cysteine protease plays a pivotal role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2] Dysregulation of NSP activity is implicated in the pathology of numerous inflammatory conditions, including bronchiectasis, ANCA-associated vasculitis, and other neutrophil-driven disorders.[3][4][5] Consequently, the development of potent and selective Cathepsin C inhibitors has become a significant focus of pharmaceutical research.
This guide provides a head-to-head comparison of three prominent Cathepsin C inhibitors: brensocatib (B605779) (formerly AZD7986/INS1007), BI 1291583, and MOD06051. We will delve into their performance based on available preclinical and clinical data, present detailed experimental protocols for key assays, and visualize the underlying biological pathways and experimental workflows.
Performance Data at a Glance: A Comparative Analysis
The following tables summarize the key quantitative data for brensocatib, BI 1291583, and MOD06051, offering a clear comparison of their potency and selectivity.
Table 1: In Vitro Potency of Cathepsin C Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mechanism of Inhibition | Species Specificity (IC50 in nM) |
| Brensocatib | Human Cathepsin C | 4.0[3] | Not Publicly Available | Reversible[5] | Not Publicly Available |
| BI 1291583 | Human Cathepsin C | 0.9[6] | Not Publicly Available | Covalent, Reversible[6] | Mouse: 0.6, Rat: 1.2[6] |
| MOD06051 | Human Cathepsin C | 1.5[7] | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Table 2: In Vitro Selectivity Profile of Cathepsin C Inhibitors
| Inhibitor | Cathepsin B (IC50 in nM) | Cathepsin F (IC50 in nM) | Cathepsin H (IC50 in nM) | Cathepsin K (IC50 in nM) | Cathepsin L (IC50 in nM) | Cathepsin S (IC50 in nM) | Other Proteases |
| Brensocatib | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | Data not publicly available |
| BI 1291583 | >100,000[6] | >100,000[6] | >100,000[6] | 6,695[6] | >10,000[6] | >10,000[6] | No activity against 33 unrelated proteases up to 10 µM[8] |
| MOD06051 | >10,000[7] | Not Publicly Available | >10,000[7] | >10,000[7] | >10,000[7] | >10,000[7] | No direct inhibitory effect on Neutrophil Elastase up to 30 µM[7] |
Table 3: Cell-Based Assay Performance
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| Brensocatib | U937 (human monocytic) | Neutrophil Elastase Activation | Not Publicly Available |
| BI 1291583 | U937 (human monocytic) | Neutrophil Elastase Activation | 0.7[6] |
| MOD06051 | Human CD34+ Bone Marrow Stem/Progenitor Cells | Neutrophil Elastase Activity | 18[9] |
| MOD06051 | Human CD34+ Bone Marrow Stem/Progenitor Cells | Proteinase 3 Activity | 29 |
Signaling Pathway and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Cathepsin C signaling pathway and the workflows for key experimental assays.
Caption: Cathepsin C signaling pathway in neutrophil activation.
References
- 1. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 3. Efficacy of MOD06051: A Novel Cathepsin C Inhibitor in MPO-ANCA Vasculitis Preclinical Model [synapse.patsnap.com]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. Brensocatib | 1802148-05-5 | Benchchem [benchchem.com]
- 6. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of Cathepsin C Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of various small molecule (SF) Cathepsin C inhibitors based on available preclinical and clinical data. While specific data for "Cathepsin C-IN-4" is not publicly available, this guide evaluates the performance of other notable compounds in the same class.
Cathepsin C (CTSC), a lysosomal cysteine protease, plays a pivotal role in the activation of several pro-inflammatory serine proteases, including neutrophil elastase, proteinase 3, and cathepsin G.[1][2][3][4] This central role in the inflammatory cascade makes it a compelling therapeutic target for a range of diseases characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and vasculitis.[1][2][5][6] This guide summarizes the in vivo efficacy of several key Cathepsin C inhibitors, presenting comparative data and detailed experimental methodologies to inform future research and development.
Comparative Efficacy of Cathepsin C Inhibitors
The following table summarizes the in vivo efficacy of various small molecule Cathepsin C inhibitors based on data from preclinical and clinical studies.
| Compound Name | Animal Model/Study Population | Dosage | Route of Administration | Key Efficacy Readouts | Reference |
| BI-9740 | Rat model of heterotopic heart transplantation | 20 mg/kg, once daily for 12 days | Oral | Significantly reduced neutrophil elastase (NE) and cathepsin G (CatG) activity in bone marrow (42% and 54% reduction, respectively). Improved systolic and diastolic function of the transplanted heart. | [7] |
| BI 1291583 | Healthy Volunteers (Phase 1) | 10 mg (Multiple Rising Dose) | Oral | Maximum inhibition of NE activity by 86% and a 65% decrease in proteinase 3 (PR3) levels in blood. | [8][9][10] |
| Brensocatib (formerly INS1007) | Patients with non-cystic fibrosis bronchiectasis (Phase 2) | 25 mg, once daily | Oral | Approximately 90% inhibition of sputum NE activity and a 53% inhibition of sputum PR3 activity. | [9] |
| AZD7986 | Murine model of acetaminophen-induced acute liver injury | Not specified | Prophylactic and therapeutic protocols | Alleviated disease, associated with impaired expression of inflammatory genes. | [11] |
| IcatCXPZ-01 | Non-human primate model of acute lung inflammation | 4.5 mg/kg, twice daily for 12 days | Subcutaneous | Almost complete elimination of elastase-related proteases in white blood cells. | [6][12] |
| MOD06051 | Rat model of MPO-ANCA-associated vasculitis | 0.3, 1, 3, and 10 mg/kg, twice daily for two weeks | Oral | Dose-dependently ameliorated vasculitis and significantly decreased neutrophil extracellular traps (NETs). | [13] |
| Compound 17 (Cyanamide-based inhibitor) | Mouse model of cigarette smoke-induced lung inflammation | Not specified | Intranasal | Significantly reduced Cathepsin C activity in lung homogenate to below vehicle-only treated group levels. | [14] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the Cathepsin C signaling pathway and a general experimental workflow for in vivo studies.
Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited in the comparison of Cathepsin C inhibitors.
Cigarette Smoke-Induced Lung Inflammation in Mice
This model is used to assess the efficacy of anti-inflammatory compounds in a setting relevant to Chronic Obstructive Pulmonary Disease (COPD).
Materials:
-
C57BL/6 mice (male, 6-8 weeks old)
-
Reference cigarettes (e.g., 1R3 from the University of Kentucky)
-
Nose-only exposure system
-
Cathepsin C inhibitor (e.g., Compound 17) and vehicle
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Reagents for measuring Cathepsin C activity and inflammatory markers
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Expose mice to the smoke of five cigarettes, four times a day, with 30-minute smoke-free intervals.[5] This is carried out 5 days a week for the duration of the study (e.g., 4 weeks).[5]
-
Administer the Cathepsin C inhibitor or vehicle to the respective groups of mice. For intranasal administration, lightly anesthetize the mice and instill the compound into the nostrils.[3]
-
At the end of the treatment period, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by cannulating the trachea and instilling and retrieving a fixed volume of sterile saline.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Prepare lung homogenates for analysis.
-
Measure Cathepsin C activity in the lung homogenates using a fluorogenic substrate.
-
Analyze the BAL fluid for inflammatory cell influx (e.g., neutrophils, macrophages) by cell counting and differential staining.
-
Measure levels of inflammatory mediators (e.g., cytokines, chemokines) in the BAL supernatant using ELISA or other immunoassays.
Rat Model of Heterotopic Heart Transplantation
This model is employed to evaluate the impact of Cathepsin C inhibition on ischemia-reperfusion injury and graft function.
Materials:
-
Lewis rats (male, as donors and recipients)
-
Surgical instruments for transplantation
-
Cardioplegic solution (e.g., Custodiol)
-
Cathepsin C inhibitor (e.g., BI-9740) and vehicle (e.g., 0.5% Natrosol)
-
Anesthesia (e.g., isoflurane)
-
Equipment for in vivo assessment of left-ventricular graft function
Protocol:
-
Randomly divide recipient rats into treatment and placebo groups.
-
Administer the Cathepsin C inhibitor (e.g., 20 mg/kg BI-9740) or vehicle orally once daily for 12 days prior to transplantation.[2]
-
On the day of transplantation, anesthetize the donor rat and heparinize.
-
Induce cardiac arrest and explant the heart, preserving it in cold cardioplegic solution.[2]
-
Anesthetize and heparinize the recipient rat.
-
Perform heterotopic implantation of the donor heart in the recipient's abdomen.
-
After a defined reperfusion period (e.g., 1 hour), assess the in vivo left-ventricular (LV) function of the graft.[2]
-
Following functional assessment, euthanize the rat and collect bone marrow and heart tissue.
-
Prepare bone marrow lysates and measure the proteolytic activity of neutrophil serine proteases (NE and CatG).[2]
-
Conduct histopathological examination of the heart tissue to assess morphological changes, inflammatory cell infiltration, and markers of tissue injury.[2]
Conclusion
The available data from in vivo studies demonstrate that pharmacological inhibition of Cathepsin C is a promising therapeutic strategy for a variety of inflammatory diseases. Compounds such as BI-9740, BI 1291583, and Brensocatib have shown significant efficacy in reducing the activity of downstream neutrophil serine proteases in both animal models and human subjects. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of novel Cathepsin C inhibitors. While information on "this compound" remains elusive, the comparative data on other compounds in this class provide a valuable benchmark for future drug development efforts targeting the Cathepsin C pathway.
References
- 1. Protocols to Evaluate Cigarette Smoke-Induced Lung Inflammation and Pathology in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of a mouse model of cigarette smoke extract-induced lung inflammation | ToxStrategies [toxstrategies.com]
- 4. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting cathepsin C ameliorates murine acetaminophen-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cathepsin C Inhibitors for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cathepsin C-IN-4 and Leading Alternatives
Cathepsin C (CTSC), a lysosomal cysteine protease, plays a pivotal role in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase, proteinase 3, and cathepsin G.[1] This function places CTSC at the heart of numerous inflammatory cascades, making it a compelling target for therapeutic intervention in a range of inflammatory diseases. This guide provides a comparative overview of the pre-clinical anti-inflammatory effects of this compound and other notable CTSC inhibitors, supported by available experimental data and detailed methodologies.
Performance Comparison of Cathepsin C Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. This data is intended to provide a snapshot of their inhibitory potency and activity in cellular models of inflammation.
| Compound | Target | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (nM) | In Vivo Model | Key Anti-Inflammatory Effects |
| This compound (SF27) | Cathepsin C | 65.6[2][3] | Inhibition of cell proliferation | THP-1 | 203.4[2][3] | Not specified in available literature | Inhibits inflammatory cell lines |
| U937 | 177.6[2][3] | ||||||
| Brensocatib (B605779) (AZD7986) | Cathepsin C | - | Reduction of NSP activity | Human subjects | - | Phase 2 WILLOW Trial (Bronchiectasis) | Reduced active NSPs in sputum, prolonged time to first exacerbation[4][5] |
| MOD06051 | Cathepsin C | 1.5 (recombinant human)[6] | Inhibition of Neutrophil Elastase activity | Primary human granulocytes | 18[6] | Rat model of MPO-AAV | Ameliorated vasculitis, reduced NET formation, decreased renal and pulmonary damage[6][7] |
| Compound 36 | Cathepsin C | 437[8] | Inhibition of Nitric Oxide (NO) release | - | 4100[8] | Not specified in available literature | Substantial anti-inflammatory activity indicated by NO release inhibition[8] |
| IcatCXPZ-01 | Cathepsin C | - | Inhibition of NSP activation | Human myeloid cells (PLB-985, HL-60) | - | Mouse model of rheumatoid arthritis; non-human primate model of acute lung inflammation | Sustained anti-arthritic activity; almost complete elimination of elastase-related proteases in white blood cells[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro Enzyme and Cell-Based Inhibition Assays
-
This compound (SF27):
-
MOD06051:
-
Enzymatic Inhibition Assay: The inhibitory activity against recombinant human Cathepsin C and other cathepsins was measured using fluorescent substrates.[6]
-
Cellular Neutrophil Elastase (NE) Activity Assay: Primary human bone marrow-derived hematopoietic stem cells were differentiated into granulocytes in the presence of varying concentrations of MOD06051. The activity of NE in these cells was then determined using a fluorescent substrate.[6]
-
-
Compound 36:
-
Nitric Oxide (NO) Release Inhibition Assay: The anti-inflammatory effect was quantified by measuring the inhibition of nitric oxide release in a relevant cellular model.[8]
-
In Vivo Anti-Inflammatory Models
-
MOD06051 in a Rat Model of Myeloperoxidase-ANCA-Associated Vasculitis (MPO-AAV):
-
Animal Model: 4-week-old male Wistar Kyoto rats were immunized with human myeloperoxidase (MPO) to induce AAV.
-
Treatment: Rats were divided into groups and treated orally with MOD06051 (0.3 or 3 mg/kg, twice daily) or a vehicle control for 42 days.
-
Evaluation: The efficacy of the treatment was assessed by measuring serum MPO-ANCA titers (ELISA), NET-forming neutrophils in the blood (flow cytometry), NET deposition in renal tissue (immunofluorescence), and histological analysis of kidney (PAS staining) and lung tissue (HE staining) for damage.
-
-
Brensocatib in the Phase 2 WILLOW Trial for Bronchiectasis:
-
Study Design: A randomized, double-blind, placebo-controlled trial in patients with non-cystic fibrosis bronchiectasis. Patients received daily oral doses of 10 mg or 25 mg of brensocatib or a placebo for 24 weeks.[2][4]
-
Sputum Analysis: Sputum samples were collected from patients at baseline and throughout the study. The activity of neutrophil serine proteases (NE, PR3, and CatG) in the sputum was quantified using specific immunoassays (ProAxsis ProteaseTag® Active NSP Immunoassays).[5][9]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the key signaling pathway modulated by Cathepsin C and a typical workflow for evaluating its inhibitors.
Caption: Cathepsin C-mediated inflammatory signaling pathway.
Caption: General workflow for the evaluation of Cathepsin C inhibitors.
Conclusion
The landscape of Cathepsin C inhibitors presents several promising candidates for the modulation of neutrophil-driven inflammation. While this compound demonstrates potent enzymatic and cellular inhibition, a direct comparison of its in vivo anti-inflammatory efficacy with more clinically advanced compounds like Brensocatib or extensively studied pre-clinical molecules like MOD06051 is limited by the current lack of publicly available data.
Brensocatib has shown clinical efficacy in reducing exacerbations in bronchiectasis patients, directly linking the inhibition of NSP activity to patient outcomes.[4][5] MOD06051 has demonstrated robust anti-inflammatory effects in a challenging pre-clinical model of vasculitis.[6][7] Compound 36 and IcatCXPZ-01 also show significant promise in in vitro and in vivo models, respectively.[8][9]
For researchers and drug development professionals, the choice of a Cathepsin C inhibitor for further investigation will depend on the specific inflammatory context and the desired therapeutic profile. The data and protocols presented in this guide offer a foundation for making informed decisions in the pursuit of novel anti-inflammatory therapies. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these promising inhibitors.
References
- 1. Brensocatib reduced bronchiectasis exacerbations | MDedge [mdedge.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ancavasculitisnews.com [ancavasculitisnews.com]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cathepsin C Inhibitor Proved Effective in the Treatment of Vasculitis~Expectations for a Novel Therapeutic Agent for ANCA-Associated Vasculitis~ | Alivexis, Inc. [alivexis.com]
Benchmarking Cathepsin C-IN-4: A Comparative Guide to Irreversible Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cathepsin C-IN-4 against the well-characterized irreversible inhibitor, GSK2793660. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for studying the function of Cathepsin C and its role in inflammatory and autoimmune diseases.
Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a critical role in the activation of a cascade of pro-inflammatory serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3.[1][2][3][4] This central role in the inflammatory process has made Cathepsin C an attractive therapeutic target for a range of disorders. This guide benchmarks the performance of this compound, a potent inhibitor of Cathepsin C, against the irreversible inhibitor GSK2793660, providing key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison: this compound vs. GSK2793660
The following table summarizes the key performance indicators of this compound and the irreversible inhibitor GSK2793660, based on available preclinical data. While a direct head-to-head study is not publicly available, a comparative analysis of their reported potencies provides valuable insights.
| Parameter | This compound | GSK2793660 (Irreversible) |
| Mechanism of Action | Potent Cathepsin C inhibitor | Oral, irreversible inhibitor of Cathepsin C |
| Biochemical Potency (IC50) | 65.6 nM | <0.43 to 1 nM |
| Cell-Based Potency (IC50) | 203.4 nM (THP-1 cells)177.6 nM (U937 cells) | ≥90% inhibition of whole blood Cathepsin C activity with a 12 mg daily dose in a Phase I study.[5][6] |
| Downstream Effects | Data not available | Modest (~20%) reduction in whole blood neutrophil elastase, cathepsin G, and proteinase 3 activity in a Phase I study.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to enable reproducibility and further investigation.
Biochemical Assay for Cathepsin C Activity
This protocol describes a fluorescence-based assay to determine the in vitro potency of inhibitors against purified Cathepsin C.
Materials:
-
Recombinant human Cathepsin C
-
Assay Buffer: 50 mM MES, pH 6.0, 2.5 mM DTT, 2.5 mM EDTA, 0.01% BSA
-
Fluorogenic Substrate: H-Gly-Phe-AMC (or similar)
-
Test compounds (this compound, GSK2793660) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 440 nm)
Procedure:
-
Prepare a solution of recombinant human Cathepsin C in Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of the 96-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the Cathepsin C enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Cathepsin C Potency
This protocol outlines a method to assess the potency of inhibitors on intracellular Cathepsin C activity in a cellular context using THP-1 or U937 cell lines.
Materials:
-
THP-1 or U937 cells
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cathepsin C activity assay reagents (as described in the biochemical assay)
-
Test compounds
-
96-well plate
Procedure:
-
Culture THP-1 or U937 cells to the desired density.
-
Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate.
-
Perform the Cathepsin C activity assay on the cell lysates as described in the biochemical assay protocol, normalizing the activity to the protein concentration.
-
Calculate the IC50 value as described previously.
Neutrophil Elastase Activity Assay
This protocol measures the activity of neutrophil elastase, a downstream target of Cathepsin C, in cell lysates or supernatants.[7][8][9][10]
Materials:
-
Neutrophil cell lysates or culture supernatants
-
Neutrophil Elastase Assay Buffer
-
Fluorogenic Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Purified human neutrophil elastase (for standard curve)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~500 nm)
Procedure:
-
Prepare a standard curve using purified human neutrophil elastase.
-
Add cell lysates or supernatants to the wells of the 96-well plate.
-
Add the fluorogenic neutrophil elastase substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points.
-
Determine the neutrophil elastase activity in the samples by comparing their fluorescence readings to the standard curve.
Visualizing the Pathway and Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Cathepsin C signaling pathway and points of inhibition.
Caption: Workflow for inhibitor characterization.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the activation of multiple serine proteases with a cathepsin C inhibitor requires sustained exposure to prevent pro-enzyme processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cohesionbio.com.cn [cohesionbio.com.cn]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Landscape of Cathepsin C Inhibition: A Comparative Guide to Reproducibility in Preclinical Studies
A critical analysis of the reproducibility of studies involving Cathepsin C inhibitors is essential for researchers in immunology, oncology, and drug development. While the specific compound "Cathepsin C-IN-4" (also known as SF27) is commercially available and reported to have a half-maximal inhibitory concentration (IC50) of 65.6 nM against its target, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of published studies utilizing this particular inhibitor.[1][2][3] This lack of publicly available data precludes a direct assessment of the reproducibility of findings related to this compound. Therefore, this guide provides a comparative analysis of several well-characterized and frequently published Cathepsin C inhibitors, offering a framework for evaluating reproducibility and guiding the selection of appropriate research tools.
Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of various serine proteases within immune cells, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[4][5][6] The inhibition of Cathepsin C can effectively suppress the activity of downstream proteases like neutrophil elastase, cathepsin G, and proteinase 3, which are implicated in tissue damage and inflammation.[7][8][9] This guide will delve into the performance of prominent Cathepsin C inhibitors, presenting their reported efficacy, the experimental methodologies used, and the signaling pathways they modulate.
Comparative Efficacy of Cathepsin C Inhibitors
To facilitate a clear comparison of the potency of different Cathepsin C inhibitors, the following table summarizes their reported half-maximal inhibitory concentrations (IC50) from various studies. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions can vary. However, this compilation provides a valuable overview of the relative potency of these compounds.
| Inhibitor Name | Alternative Names | Target | Reported IC50/pIC50/Ki | Cell-Based Assay IC50 | Reference(s) |
| Brensocatib (B605779) | AZD7986, INS1007 | Cathepsin C | pIC50: 8.4 (in vitro) | pIC50: 8.4 (cell-based) | [10] |
| IcatCXPZ-01 | - | Cathepsin C | IC50: 15 ± 1 nM | - | [1] |
| MOD06051 | - | Cathepsin C | IC50: 1.5 nM | IC50: 18 nM (NE activity in differentiated neutrophils) | [11][12] |
| BI 1291583 | - | Cathepsin C | IC50: 0.9 nM | IC50: 0.7 nM (NE production in progenitor cell line) | |
| AZD5248 | - | Cathepsin C | pIC50: 9.1 ± 0.1 (in vitro) | pIC50: 8.1 ± 0.1 | [1] |
| GSK2793660 | - | Cathepsin C | - | - | [1] |
| Compound 22 | N-(5-((6-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-3-(piperidin-1-yl)pyridin-2-yl)oxy)-2-methylphenyl)acrylamide | Cathepsin C | - | IC50: 2 nM (THP1), 3 nM (U937) | [1] |
| Pyridine-based inhibitor | - | Cathepsin C | IC50: 57.4 ± 0.7 nM | - | [1] |
Key Signaling Pathways and Experimental Workflows
The primary mechanism of action for Cathepsin C inhibitors involves the blockade of the activation cascade of neutrophil serine proteases (NSPs). This intervention ultimately reduces inflammation and tissue damage mediated by these proteases.
A typical workflow for evaluating the efficacy of a Cathepsin C inhibitor involves a series of in vitro and in vivo experiments.
Detailed Experimental Protocols
Reproducibility of experimental findings is fundamentally linked to the detailed and accurate reporting of methodologies. Below are standardized protocols for key assays used in the characterization of Cathepsin C inhibitors.
In Vitro Cathepsin C Inhibition Assay (Fluorometric)
This assay is a common method to determine the direct inhibitory effect of a compound on purified Cathepsin C enzyme activity.
Materials:
-
Recombinant human Cathepsin C
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: (H-Gly-Phe)2-AMC
-
Test Inhibitor (e.g., this compound or alternatives)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant Cathepsin C to all wells except the negative control and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Cellular Neutrophil Elastase Activity Assay
This assay measures the downstream effect of Cathepsin C inhibition on the activity of neutrophil elastase in a cellular context.
Materials:
-
Human neutrophil-like cells (e.g., differentiated HL-60 or U937 cells)
-
Cell culture medium
-
Test Inhibitor
-
Neutrophil elastase substrate (e.g., MeOSuc-AAPV-pNA)
-
Lysis buffer
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Culture the neutrophil-like cells in the presence of various concentrations of the test inhibitor for a period sufficient to affect protease processing (e.g., 48-72 hours).
-
Harvest the cells and wash with PBS.
-
Lyse the cells to release intracellular contents.
-
In a 96-well plate, add the cell lysates.
-
Add the neutrophil elastase substrate to each well.
-
Incubate the plate at 37°C and monitor the change in absorbance at 405 nm over time.
-
Calculate the neutrophil elastase activity and determine the IC50 of the inhibitor on cellular neutrophil elastase activity.
Conclusion
While the specific inhibitor "this compound" lacks a footprint in the published scientific literature, a robust body of research exists for a range of other potent and selective Cathepsin C inhibitors. The data presented in this guide, derived from multiple studies, highlights the consistent finding that inhibition of Cathepsin C leads to a reduction in the activity of downstream neutrophil serine proteases. The reproducibility of these findings is supported by the use of standardized in vitro and cellular assays. For researchers investigating the role of Cathepsin C in disease, the selection of a well-characterized inhibitor with a strong publication record, such as brensocatib or IcatCXPZ-01, is recommended to ensure the reliability and comparability of their findings. Future studies that directly compare the efficacy and off-target effects of a wider range of Cathepsin C inhibitors, including newer compounds, will be invaluable for the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin C (Cat C) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. This compound - Immunomart [immunomart.com]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 组织蛋白酶C 来源于牛脾脏 Type X, lyophilized powder, ≥5 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cathepsin C/DPPI Products: R&D Systems [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cathepsin C - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
